molecular formula C49H63F5N12O10 B15608756 BIM-26226

BIM-26226

Katalognummer: B15608756
Molekulargewicht: 1075.1 g/mol
InChI-Schlüssel: ZCTCXFYZJYFGAQ-ZZXDJSGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

bombesin receptor antagonist

Eigenschaften

Molekularformel

C49H63F5N12O10

Molekulargewicht

1075.1 g/mol

IUPAC-Name

methyl (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C49H63F5N12O10/c1-21(2)14-34(49(75)76-7)65-47(73)33(16-26-19-57-20-59-26)63-42(68)23(5)61-48(74)41(22(3)4)66-43(69)24(6)60-46(72)32(15-25-18-58-30-11-9-8-10-27(25)30)64-45(71)31(12-13-35(56)67)62-44(70)29(55)17-28-36(50)38(52)40(54)39(53)37(28)51/h8-11,18-24,29,31-34,41,58H,12-17,55H2,1-7H3,(H2,56,67)(H,57,59)(H,60,72)(H,61,74)(H,62,70)(H,63,68)(H,64,71)(H,65,73)(H,66,69)/t23-,24+,29-,31+,32+,33+,34+,41+/m1/s1

InChI-Schlüssel

ZCTCXFYZJYFGAQ-ZZXDJSGYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIM-26226

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on intracellular signaling pathways, and its pharmacological profile as demonstrated in key preclinical studies. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows to facilitate a deep understanding for researchers and professionals in the field of drug development.

Introduction

Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are neuropeptides that mediate a variety of physiological processes, including gastrointestinal hormone secretion, smooth muscle contraction, and cellular proliferation.[1] These effects are primarily mediated through the G protein-coupled receptor, GRPR.[1] Aberrant GRPR signaling has been implicated in the pathophysiology of several cancers, including those of the pancreas, lung, colon, and prostate, making it a compelling target for therapeutic intervention.[1]

This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR.[1] Its high affinity and selectivity for this receptor have made it a valuable tool for elucidating the physiological roles of GRP and a potential candidate for the development of novel anti-cancer therapies. This guide will delve into the core mechanism by which this compound exerts its effects, from receptor binding to the modulation of downstream cellular responses.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the gastrin-releasing peptide receptor (GRPR). It also exhibits antagonistic activity at the bombesin receptor (BN receptor).[1] this compound competitively inhibits the binding of the endogenous ligand, GRP, and its analog, bombesin, to these receptors.

Table 1: Binding Affinity and Antagonistic Potency of this compound
ParameterValueCell Line/SystemReference
IC50 (GRPR)6 nMPancreatic tumour cell membranes[2]
IC50 (BN-stimulated amylase release)0.3 nMAR4-2J cells[1]
IC50 (GRP-stimulated amylase release)0.2 nMAR4-2J cells[1]

Mechanism of Action: Signal Transduction Pathway

The gastrin-releasing peptide receptor is a canonical G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit of heterotrimeric G proteins.[3] Activation of GRPR by its agonist (e.g., GRP or bombesin) initiates a well-defined intracellular signaling cascade. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of the agonist to the receptor.

Inhibition of the Gαq-Phospholipase C Pathway

Upon agonist binding, GRPR undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then dissociates and activates its downstream effector, phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a host of downstream targets, leading to various cellular responses, including enzyme secretion and cell proliferation.[4]

This compound blocks this entire sequence of events by preventing the initial activation of GRPR.[1]

GRPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP GRP / Bombesin GRPR GRPR (BB2) GRP->GRPR Activates BIM26226 This compound BIM26226->GRPR Blocks G_protein Gαq/βγ GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Amylase Release, Proliferation) PKC->Cellular_Response Phosphorylates Targets

Caption: this compound blocks GRP-mediated GRPR signaling.

In Vitro and In Vivo Effects

The antagonistic activity of this compound has been characterized in various in vitro and in vivo models, demonstrating its ability to inhibit GRP-induced physiological responses.

Inhibition of Amylase Release

In pancreatic acinar cells, GRP is a potent secretagogue, stimulating the release of digestive enzymes such as amylase. This compound effectively antagonizes this effect.

Inhibition of Cell Proliferation

GRP and bombesin can act as mitogens in certain cancer cell lines. This compound has been shown to inhibit the proliferation of pancreatic tumor cells.[2]

In Vivo Antitumor Activity

Preclinical studies in animal models of pancreatic cancer have demonstrated the potential of this compound to inhibit tumor growth, particularly when stimulated by exogenous GRP.[2]

Table 2: Summary of In Vitro and In Vivo Pharmacological Effects of this compound
EffectModel SystemDosage/ConcentrationOutcomeReference
Inhibition of Cell ProliferationPrimary cultured pancreatic tumour cells0.1 nM - 1 µM (24 h)Significantly decreased [3H]thymidine incorporation[1]
Inhibition of Tumor GrowthLewis rats with transplanted pancreatic carcinoma30 and 100 µg/kg (s.c., 3 times daily for 14 days)Inhibited GRP-stimulated tumor growth[1]
Induction of Somatostatin (B550006) Receptor SynthesisColon cancer rat model100 µg/kg (s.c., once daily for 6 weeks)Induced somatostatin receptor synthesis[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the GRPR.

Methodology:

  • Membrane Preparation: Pancreatic tumor cells are homogenized and centrifuged to isolate the membrane fraction containing the GRPR.

  • Binding Reaction: A constant concentration of a radiolabeled GRPR agonist (e.g., 125I-GRP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated at a specified temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Pancreatic Tumor Cell Membranes Start->Membrane_Prep Incubate Incubate Membranes with ¹²⁵I-GRP and varying concentrations of this compound Membrane_Prep->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Count Measure Radioactivity of Filters Filter->Count Analyze Calculate IC₅₀ Value Count->Analyze End End Analyze->End Proliferation_Assay_Workflow Start Start Seed_Cells Seed Pancreatic Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with this compound +/- GRP for 24h Seed_Cells->Treat_Cells Add_Thymidine Add [³H]Thymidine to each well Treat_Cells->Add_Thymidine Incubate Incubate for 4-18h Add_Thymidine->Incubate Harvest Harvest Cells onto Glass Fiber Filters Incubate->Harvest Count Measure Radioactivity with Scintillation Counter Harvest->Count Analyze Analyze Data to Determine Proliferation Count->Analyze End End Analyze->End

References

BIM-26226: A Comprehensive Technical Guide to a Selective GRPR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BIM-26226, a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). The overexpression of GRPR in various cancers has positioned it as a significant target for novel diagnostic and therapeutic strategies. This document consolidates the available quantitative data on the binding affinity and functional antagonism of this compound, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and GRPR

Gastrin-Releasing Peptide (GRP) is a neuropeptide that exerts its effects through the G-protein coupled receptor, GRPR. This receptor is involved in a variety of physiological processes, and its aberrant expression is well-documented in several human cancers, including those of the prostate, breast, and pancreas. The GRP/GRPR axis is implicated in tumor growth, proliferation, and metastasis, making it a compelling target for anti-cancer drug development.

This compound is a synthetic peptide analog of bombesin (B8815690), a GRP-like peptide, that has been developed as a selective GRPR antagonist. By competitively binding to GRPR, this compound blocks the downstream signaling initiated by endogenous GRP, thereby inhibiting its pro-tumorigenic effects.

Physicochemical Properties of this compound

PropertyValue
Chemical Name [D-F5 Phe6, D-Ala11] bombesin (6-13) OMe
CAS Number 136207-23-3
Molecular Formula C49H63F5N12O10
Molecular Weight 1075.09 g/mol
Amino Acid Sequence {D-pentafluoro-Phe}-Gln-Trp-Ala-Val-Gly-His-{D-Ala}-Leu-OMe

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity for the GRPR.

Binding Affinity

The affinity of this compound for the GRPR is typically determined through competitive radioligand binding assays.

Assay TypeCell LineRadioligandIC50 (nM)Reference
Competitive BindingTumor cell membranesNot Specified6[1]
Functional Antagonism

The ability of this compound to inhibit the biological effects of GRP and bombesin is assessed using functional assays.

Assay TypeAgonistIC50 (nM)Reference
Amylase ReleaseBombesin0.3[2]
Amylase ReleaseGRP0.2[2]
[3H]Thymidine IncorporationGRPNot Specified (Significant decrease)[2]
Calcium MobilizationBombesinNot Specified (Blocks increase)[2]
Selectivity Profile

The selectivity of this compound is a critical aspect of its pharmacological profile, ensuring that it does not interact with other receptors, which could lead to off-target effects. Studies have shown that this compound is specific for the GRP-preferring bombesin receptor subtype. It does not inhibit the binding of radiolabeled cholecystokinin-33 (CCK-33), gastrin-17, or vasoactive intestinal peptide (VIP) in AR4-2J cells[2].

Signaling Pathways and Experimental Workflows

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR) is a Gq-protein coupled receptor. Upon binding of an agonist like GRP, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound competitively binds to GRPR, preventing this signaling cascade from being initiated by GRP.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Ca->PKC Activates CellularResponse Cellular Response (e.g., Proliferation) PKC->CellularResponse Leads to ER->Ca Releases GRP GRP (Agonist) GRP->GRPR Binds & Activates BIM26226 This compound (Antagonist) BIM26226->GRPR Binds & Blocks

GRPR Signaling Pathway
Experimental Workflow for GRPR Antagonist Evaluation

The characterization of a novel GRPR antagonist like this compound follows a structured experimental workflow. This process begins with assessing the compound's ability to bind to the receptor, followed by functional assays to determine its antagonistic properties. Finally, in vivo studies are conducted to evaluate its efficacy and safety in a living organism.

Experimental_Workflow Start Start: Synthesize Compound BindingAssay In Vitro Binding Assay (Radioligand Competition) Start->BindingAssay FunctionalAssays In Vitro Functional Assays BindingAssay->FunctionalAssays CalciumAssay Calcium Mobilization Assay FunctionalAssays->CalciumAssay AmylaseAssay Amylase Release Assay FunctionalAssays->AmylaseAssay ProliferationAssay Cell Proliferation Assay ([3H]Thymidine Incorporation) FunctionalAssays->ProliferationAssay Selectivity Selectivity Profiling (Binding to other receptors) FunctionalAssays->Selectivity InVivo In Vivo Studies (Tumor Xenograft Models) CalciumAssay->InVivo AmylaseAssay->InVivo ProliferationAssay->InVivo Selectivity->InVivo Efficacy Efficacy Assessment (Tumor Growth Inhibition) InVivo->Efficacy PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Toxicity Toxicology Studies InVivo->Toxicity End End: Candidate for further development Efficacy->End PKPD->End Toxicity->End

GRPR Antagonist Evaluation Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (IC50) of this compound for the GRPR.

  • Cell/Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing GRPR. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Assay Components:

    • Radioligand: A known GRPR ligand labeled with a radioisotope (e.g., 125I-[Tyr4]-bombesin).

    • Competitor: Unlabeled this compound at various concentrations.

    • Non-specific binding control: A high concentration of a non-radiolabeled GRPR ligand (e.g., unlabeled GRP or bombesin).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Bombesin-Stimulated Amylase Release Assay

This functional assay measures the ability of this compound to antagonize bombesin-induced amylase secretion from pancreatic acinar cells.

  • Cell Preparation: Pancreatic acini are isolated from rodents by collagenase digestion.

  • Procedure:

    • Pre-incubate the pancreatic acini with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of bombesin or GRP.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Centrifuge the samples to pellet the cells.

    • Collect the supernatant and measure the amylase activity using a commercially available kit.

  • Data Analysis: The results are expressed as a percentage of the maximal amylase release induced by the agonist alone. The IC50 value for this compound is the concentration that inhibits 50% of the agonist-stimulated amylase release.

Calcium Mobilization Assay

This assay assesses the ability of this compound to block agonist-induced increases in intracellular calcium concentration.

  • Cell Preparation: Cells expressing GRPR are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a GRPR agonist (e.g., bombesin or GRP).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The antagonist effect of this compound is quantified by its ability to reduce the agonist-induced peak fluorescence signal.

[3H]Thymidine Incorporation Assay

This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

  • Cell Culture: GRPR-expressing cancer cells are seeded in a multi-well plate and allowed to adhere.

  • Procedure:

    • Treat the cells with varying concentrations of this compound in the presence or absence of a GRPR agonist.

    • Incubate for a period that allows for cell division (e.g., 24-48 hours).

    • Add [3H]thymidine to the culture medium and incubate for several hours.

    • Harvest the cells and lyse them to release the DNA.

    • Precipitate the DNA and collect it on a filter.

    • Measure the amount of incorporated [3H]thymidine using a scintillation counter.

  • Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the control (agonist-stimulated) proliferation. A decrease in [3H]thymidine incorporation indicates an anti-proliferative effect.

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in animal models of cancer. For example, in a study using Lewis rats with transplanted pancreatic acinar carcinoma, chronic administration of this compound (at doses of 30 and 100 µg/kg/day) significantly inhibited the growth of tumors, both those stimulated by GRP and those that were not[1]. This was evidenced by a reduction in tumor volume and content of protein and nucleic acids[1].

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Gastrin-Releasing Peptide Receptor. Its ability to inhibit GRP/bombesin-stimulated signaling and cellular proliferation in vitro, coupled with its demonstrated anti-tumor activity in vivo, underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

Investigating the Binding Affinity of BIM-26226 to Bombesin Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BIM-26226, a potent and selective antagonist for bombesin (B8815690) receptors. The document delves into the quantitative binding data, detailed experimental protocols for affinity determination, and the underlying signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Introduction to this compound and Bombesin Receptors

This compound is a synthetic peptide analog that acts as a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] The bombesin receptor family, which also includes the neuromedin B receptor (NMBR or BB1) and the orphan receptor BRS-3 (BB3), are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes. These include regulation of gastrointestinal functions, control of satiety, and modulation of cell growth.[1] Notably, the GRPR is frequently overexpressed in various human cancers, making it a promising target for cancer diagnostics and therapeutics.[1] this compound's high affinity and specificity for the GRPR position it as a critical tool for studying the physiological and pathological roles of this receptor.[1][3]

Quantitative Binding Data for this compound

The binding affinity of this compound for bombesin receptors has been quantified through various in vitro assays. The data consistently demonstrates its high potency as an antagonist. The following table summarizes the key quantitative data available in the literature.

ParameterAgonist/StimulantCell Line/SystemValue (nM)Reference(s)
IC50 Gastrin-Releasing Peptide (GRP)AR4-2J Rat Pancreatic Carcinoma Cells0.2[1][2]
IC50 Bombesin (BN)AR4-2J Rat Pancreatic Carcinoma Cells0.3[1][2]
IC50 GRP Receptor BindingPancreatic Tumor Cell Membranes6[1]
  • IC50 (Inhibitory Concentration 50): The concentration of an antagonist that inhibits the response to an agonist by 50%. In the context of amylase release, it reflects the functional antagonism of this compound against GRP and bombesin. For receptor binding, it indicates the concentration required to displace 50% of a radiolabeled ligand from the receptor.

Experimental Protocols: Competitive Radioligand Binding Assay

Determining the binding affinity of a compound like this compound typically involves a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Principle

The assay relies on the principle of competition between a fixed concentration of a radiolabeled ligand (e.g., 125I-[Tyr4]bombesin or 125I-[Tyr15]GRP) and varying concentrations of the unlabeled test compound (this compound) for binding to the bombesin receptors present in a cell membrane preparation. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, an inhibition curve can be generated, from which the IC50 value is determined.

Materials
  • Cell Culture: AR4-2J rat pancreatic carcinoma cells (or other cells endogenously or recombinantly expressing the GRPR).

  • Radioligand: 125I-[Tyr15]GRP or another suitable high-affinity radiolabeled bombesin receptor agonist.

  • Test Compound: this compound.

  • Membrane Preparation Buffer: e.g., Tris-HCl buffer with protease inhibitors.

  • Assay Buffer: e.g., Tris-HCl buffer containing bovine serum albumin (BSA) to reduce non-specific binding.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology
  • Membrane Preparation:

    • Culture AR4-2J cells to confluence.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • A fixed amount of the cell membrane preparation.

      • A fixed concentration of the radioligand (typically at or below its Kd value).

      • Increasing concentrations of this compound (the competitor).

      • For determining non-specific binding, a high concentration of an unlabeled bombesin agonist is added to a set of wells instead of the competitor.

      • For determining total binding, only the radioligand and membranes are added.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bombesin Receptor Signaling Pathway

Bombesin receptors, including the GRPR targeted by this compound, are coupled to the Gq/11 family of G-proteins.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, secretion, and cell proliferation. As an antagonist, this compound competitively binds to the GRPR, preventing the agonist from initiating this signaling cascade.

Bombesin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bombesin_Agonist Bombesin/GRP (Agonist) GRPR GRPR (BB2) Bombesin Receptor Bombesin_Agonist->GRPR Binds to G_Protein Gq/11 Protein GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Amylase Release, Cell Proliferation) PKC->Cellular_Response Leads to BIM26226 This compound (Antagonist) BIM26226->GRPR Blocks Binding

Caption: Bombesin Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., AR4-2J cells) Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Filtration (Separate Bound from Free Ligand) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Processing Data Processing (Calculate Specific Binding) Counting->Data_Processing Curve_Fitting Curve Fitting (Generate Inhibition Curve) Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Experimental Workflow for Binding Assay.

References

The Role of BIM-26226 in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2R), and the bombesin receptor (BNR). By targeting these G-protein coupled receptors, which are overexpressed in various cancers, this compound serves as a critical tool for investigating the intricate signaling cascades that govern cell proliferation, survival, and other key cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, detailing its inhibitory effects on downstream signaling pathways. This document summarizes key quantitative data, outlines the methodologies of pivotal experiments, and provides visual representations of the involved signaling networks to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and its Molecular Target

This compound is a synthetic peptide analog that acts as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR). GRPR is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand, gastrin-releasing peptide (GRP), initiates a cascade of intracellular signaling events. These signaling pathways are crucial in normal physiological processes, but their aberrant activation is strongly associated with the pathology of several cancers, including those of the prostate, breast, lung, and pancreas. The antagonistic action of this compound on GRPR makes it a valuable pharmacological tool for dissecting these pathways and a potential therapeutic agent.

Core Signaling Pathways Modulated by this compound

As a GRPR antagonist, this compound fundamentally operates by blocking the initiation of downstream signaling cascades that are normally triggered by GRP. The primary signaling pathways affected by this compound are initiated by the Gq/11 and G12/13 families of heterotrimeric G-proteins.

Inhibition of the Gq/11-PLC-PKC Pathway

Upon activation by an agonist like GRP, GRPR couples to Gαq, which in turn activates phospholipase C-β (PLCβ)[1]. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2]. IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC)[1]. This compound, by preventing the initial Gαq activation, effectively blocks this entire cascade, a key mechanism demonstrated by its ability to inhibit bombesin-induced increases in intracellular Ca2+[3].

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BIM26226 This compound GRPR GRPR BIM26226->GRPR Gq Gαq GRPR->Gq Inhibits PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates ER->Ca2 Releases

This compound inhibits the Gq/PLC/PKC signaling pathway.
Attenuation of the MAPK/ERK Pathway

A significant consequence of PKC activation is the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This occurs through a series of phosphorylation events, often initiated by PKC-dependent activation of Raf-1, which then phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK1/2[1]. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. By blocking the upstream Gq/PLC/PKC signaling, this compound indirectly prevents the activation of the MAPK/ERK pathway.

MAPK_Pathway PKC PKC Raf1 Raf-1 PKC->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Inhibition of PKC by this compound blocks MAPK/ERK signaling.
Blockade of the G12/13-RhoA Pathway

In addition to Gq, GRPR can couple to G12/13 proteins. Activated Gα12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA[1]. RhoA plays a critical role in regulating the actin cytoskeleton, cell migration, and invasion. It can also influence other signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK[1]. This compound's antagonism of GRPR prevents the activation of this G12/13-RhoA axis, thereby potentially inhibiting cancer cell motility and invasion.

RhoA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BIM26226 This compound GRPR GRPR BIM26226->GRPR G1213 Gα12/13 GRPR->G1213 Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates Actin Actin Cytoskeleton (Migration, Invasion) RhoA->Actin Regulates

This compound blocks the G12/13-RhoA signaling pathway.
Putative Inhibition of PI3K/Akt Signaling and EGFR Transactivation

Emerging evidence suggests that GRPR signaling can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation[4]. Furthermore, GRPR activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of its downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. As a GRPR antagonist, this compound is expected to abrogate these signaling events, although direct experimental evidence specifically for this compound's effect on these particular pathways is still developing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from various studies.

ParameterValueCell Line / SystemAssay TypeReference
IC50 6 nMTumour cell membranesGRPR Binding Assay[5]
IC50 0.3 nMPancreatic AciniBombesin-stimulated amylase release[3]
IC50 0.2 nMPancreatic AciniGRP-stimulated amylase release[3]

Methodologies of Key Experiments

A comprehensive understanding of this compound's function is derived from a suite of in vitro and in vivo assays. Below are overviews of the core experimental protocols used to characterize this antagonist.

Radioligand Binding Assay

Principle: This assay quantifies the affinity of a ligand (in this case, this compound) for its receptor (GRPR) by measuring the displacement of a radiolabeled ligand.

Generalized Protocol:

  • Membrane Preparation: Cells or tissues expressing GRPR are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled GRP analog (e.g., [125I]-GRP) and varying concentrations of unlabeled this compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Principle: This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a direct downstream effect of Gq activation.

Generalized Protocol:

  • Cell Culture: Cells endogenously or recombinantly expressing GRPR are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A GRP or bombesin solution is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

Principle: This assay assesses the effect of a compound on cell proliferation by measuring the incorporation of a radiolabeled nucleoside, [3H]-thymidine, into newly synthesized DNA.

Generalized Protocol:

  • Cell Seeding: Cancer cells known to proliferate in response to GRP are seeded in multi-well plates.

  • Treatment: The cells are treated with GRP in the presence or absence of varying concentrations of this compound.

  • Radiolabeling: [3H]-thymidine is added to the culture medium for a defined period, typically several hours.

  • Harvesting: The cells are harvested onto glass fiber filters, and unincorporated [3H]-thymidine is washed away.

  • Quantification: The amount of incorporated [3H]-thymidine is measured using a scintillation counter.

  • Data Analysis: The inhibitory effect of this compound on GRP-induced proliferation is determined by comparing the levels of [3H]-thymidine incorporation in treated versus untreated cells.

Conclusion

This compound is a powerful pharmacological tool for the elucidation of GRPR-mediated cell signaling. Its ability to potently and selectively antagonize GRPR allows for the precise dissection of the Gq/PLC/PKC, G12/13/RhoA, and associated downstream pathways such as the MAPK/ERK cascade. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to understand and target the complex signaling networks that drive cancer and other diseases. Further investigation into the effects of this compound on the PI3K/Akt pathway and EGFR transactivation will undoubtedly provide even deeper insights into the multifaceted role of GRPR in cellular physiology and pathophysiology.

References

Early-Stage Research Applications for BIM-26226: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2), and the bombesin receptor (BN receptor).[1][2][3][4][5] Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are involved in a variety of physiological processes and have been implicated as autocrine and paracrine growth factors in several types of cancer. Consequently, the development of GRPR antagonists like this compound represents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the early-stage research applications of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound competitively inhibits the binding of GRP and bombesin to their receptors on the cell surface. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands, primarily couple to Gαq/11 and Gα12/13 proteins. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating the physiological and mitogenic effects of GRP and bombesin. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.

Below is a diagram illustrating the GRP/Bombesin signaling pathway and the inhibitory action of this compound.

GRP_Bombesin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP/Bombesin GRP/Bombesin GRPR GRPR/BN Receptor GRP/Bombesin->GRPR Activates BIM26226 BIM26226 BIM26226->GRPR Inhibits G_protein Gαq/11, Gα12/13 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (Cell Proliferation, etc.) Ca_release->Downstream PKC->Downstream

Caption: GRP/Bombesin signaling pathway and this compound inhibition.

Preclinical Data

The following tables summarize the key quantitative data from early-stage research on this compound.

In Vitro Efficacy
ParameterValueCell Line/SystemReference
GRPR Binding Affinity (IC50)6 nMPancreatic tumor cell membranes[6]
Bombesin-stimulated Amylase Release Inhibition (IC50)0.3 nMAR4-2J cells[1][2][3]
GRP-stimulated Amylase Release Inhibition (IC50)0.2 nMAR4-2J cells[1][2][3]
Inhibition of [3H]thymidine incorporationSignificant decrease at 0.1 nM - 1 µMPrimary cultured pancreatic tumor cells[1][2]
In Vivo Efficacy
Animal ModelTreatment RegimenKey FindingsReference
Rat model with transplanted pancreatic cancer30 and 100 µg/kg, s.c., 3 times daily for 14 daysInhibited GRP-stimulated tumor growth.[1][2]
Colon cancer rat model100 µg/kg, s.c., once daily for 6 weeksInduced somatostatin (B550006) receptor synthesis; no significant effect on tumor growth.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. As the full text of the primary literature is not publicly available, the following are representative protocols for key assays, adapted for the study of this compound.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of this compound to GRPR in pancreatic tumor cell membranes.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare pancreatic tumor cell membranes incubation Incubate membranes, radioligand, and this compound at various concentrations prep_membranes->incubation prep_ligand Prepare radiolabeled ligand (e.g., ¹²⁵I-GRP) prep_ligand->incubation prep_bim Prepare serial dilutions of this compound prep_bim->incubation filtration Separate bound from free ligand (e.g., rapid vacuum filtration) incubation->filtration counting Quantify radioactivity (gamma counter) filtration->counting analysis Analyze data to determine IC₅₀ and Ki values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Pancreatic tumor cells (e.g., AR4-2J) or tissue

  • Radiolabeled GRP (e.g., [¹²⁵I]-Tyr⁴-bombesin or [¹²⁵I]-GRP)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize pancreatic tumor cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • A fixed concentration of radiolabeled GRP

    • Varying concentrations of this compound (or unlabeled GRP for control)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

[³H]Thymidine Incorporation Assay for Cell Proliferation

This assay measures the effect of this compound on the proliferation of pancreatic tumor cells.

Materials:

  • Pancreatic tumor cell line (e.g., AR4-2J or primary cultured cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • GRP or bombesin (as a stimulant)

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH) or scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed pancreatic tumor cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Serum Starvation (Optional): To synchronize the cells, replace the growth medium with a serum-free or low-serum medium for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before adding a stimulant (e.g., GRP or bombesin). A control group with no treatment and a group with only the stimulant should be included.

  • [³H]Thymidine Labeling: Add [³H]thymidine to each well and incubate for a further period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized DNA.

  • Cell Lysis and DNA Precipitation:

    • Wash the cells with PBS.

    • Add ice-cold TCA to precipitate the DNA.

    • Wash the precipitate with more TCA to remove unincorporated [³H]thymidine.

  • Quantification:

    • Solubilize the precipitate with NaOH.

    • Transfer the lysate to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (stimulant alone) and plot against the concentration of this compound to determine its inhibitory effect on cell proliferation.

Conclusion

This compound is a valuable research tool for investigating the role of the GRP/bombesin signaling pathway in both normal physiology and disease states, particularly in cancer. Its high affinity and selectivity for the GRPR make it a potent inhibitor of GRP- and bombesin-mediated effects. The data summarized and the protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and to further elucidate the intricate signaling networks governed by the bombesin family of peptides. Further research, including detailed in vivo studies and exploration in a wider range of cancer models, will be crucial in fully defining the clinical applicability of this promising compound.

References

Specificity of BIM-26226 for the Gastrin-Releasing Peptide Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of BIM-26226 as a potent and selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor. This compound is a critical tool in studying the physiological and pathological roles of GRPR and holds potential for therapeutic applications in conditions where GRPR is overexpressed, such as in certain cancers. This document summarizes key binding and functional data, outlines detailed experimental protocols, and visualizes essential pathways and workflows to facilitate a comprehensive understanding of this compound's receptor interaction profile.

Data Presentation: Quantitative Analysis of this compound Specificity

The specificity of this compound is defined by its high affinity for GRPR and significantly lower affinity for other related receptors. The following tables summarize the available quantitative data from in vitro studies.

Compound Receptor Assay Type Parameter Value (nM) Cell Line/Tissue Reference
This compoundGRPRCompetitive BindingIC506Tumor cell membranes[1]
This compoundGRPR (Bombesin Receptor)Functional Antagonism (Amylase Release)IC50 (vs. GRP)0.2AR4-2J cells[2][3]
This compoundGRPR (Bombesin Receptor)Functional Antagonism (Amylase Release)IC50 (vs. Bombesin)0.3AR4-2J cells[3]

Table 1: Binding and Functional Affinity of this compound for GRPR. This table highlights the high-affinity interaction of this compound with the Gastrin-Releasing Peptide Receptor.

Compound Receptor Assay Type Result Cell Line Reference
This compoundNeuromedin B Receptor (NMBR)Competitive BindingBinding affinity is significantly lower than for GRPRAR4-2J cells[2]
This compoundCholecystokinin Receptor (CCK-33)Competitive BindingNo inhibition of radiolabeled ligand bindingAR4-2J cells[2][3]
This compoundGastrin Receptor (Gastrin-17)Competitive BindingNo inhibition of radiolabeled ligand bindingAR4-2J cells[2][3]
This compoundVasoactive Intestinal Peptide Receptor (VIP)Competitive BindingNo inhibition of radiolabeled ligand bindingAR4-2J cells[2][3]

Table 2: Off-Target Binding Profile of this compound. This table demonstrates the selectivity of this compound, showing its lack of significant interaction with other peptide receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the specificity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (IC50, which can be converted to Ki).

1. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., PC-3 cells for GRPR) to confluence.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

2. Binding Reaction:

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • 50 µL of a fixed concentration of radioligand (e.g., 0.1 nM [125I-Tyr4]bombesin).

    • 50 µL of a range of concentrations of the unlabeled competitor (this compound).

    • 100 µL of the prepared cell membrane suspension.

  • For non-specific binding, use a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled bombesin) instead of the competitor.

  • For total binding, add buffer in place of the competitor.

3. Incubation and Filtration:

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay (Functional Antagonism)

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's potency.

1. Cell Preparation:

  • Plate cells expressing the target receptor (e.g., PC-3 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

2. Antagonist Incubation:

  • Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

3. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading for each well.

  • Add a fixed concentration of the agonist (e.g., GRP or bombesin (B8815690) at its EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

4. Data Analysis:

  • The change in fluorescence upon agonist addition is proportional to the increase in intracellular calcium.

  • Determine the maximum fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value for the antagonist.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the specificity and mechanism of action of this compound.

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP / Bombesin GRPR GRPR (Gq-coupled) GRP->GRPR Binds Gq Gq protein GRPR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream BIM26226 This compound (Antagonist) BIM26226->GRPR Blocks

GRPR Signaling Pathway and this compound Antagonism

Experimental_Workflow_Specificity cluster_binding Binding Affinity & Selectivity cluster_functional Functional Antagonism cluster_conclusion Conclusion Start Start: Synthesize this compound Binding_Assay Radioligand Binding Assay (Competitive) Start->Binding_Assay Receptors Test against: - GRPR (Target) - NMBR (Off-target) - Other GPCRs Binding_Assay->Receptors Determine_Ki Determine IC₅₀ / Ki values Binding_Assay->Determine_Ki Functional_Assay Calcium Mobilization Assay Determine_Ki->Functional_Assay Proceed if high affinity and selective Stimulation Stimulate with GRP/Bombesin in presence of this compound Functional_Assay->Stimulation Determine_IC50 Determine functional IC₅₀ Functional_Assay->Determine_IC50 Conclusion Conclusion: This compound is a potent and selective GRPR antagonist Determine_IC50->Conclusion Confirm antagonism

Experimental Workflow for this compound Specificity

Logical_Relationship High_Affinity High Binding Affinity for GRPR (Low nM IC₅₀) Specificity High Specificity for GRPR High_Affinity->Specificity Low_Off_Target Low Affinity for Other Receptors (e.g., NMBR, CCK, VIP) Low_Off_Target->Specificity Utility Useful as a Selective Pharmacological Tool Specificity->Utility Functional_Antagonism Potent Functional Antagonism (Blocks Ca²⁺ influx) Functional_Antagonism->Utility

Logical Relationship of this compound Properties

References

An In-depth Technical Guide to BIM-26226: A Selective Gastrin-Releasing Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BIM-26226 is a potent and selective synthetic peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] As a member of the bombesin (BN) receptor antagonist family, this compound has been instrumental in elucidating the physiological roles of GRP and has been investigated for its therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its experimental evaluation.

Chemical Structure and Properties

This compound is a modified bombesin analogue with a specific amino acid sequence designed for high-affinity binding to GRPR.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C49H63F5N12O10[3]
Molecular Weight 1075.09 g/mol [3]
Peptide Sequence {D-F5 Phe}-Gln-Trp-{D-Ala}-Val-Ala-His-Leu-OMe[1][3]
CAS Number 136207-23-3[3]
Appearance White to off-white powderGeneral Knowledge
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month)[2]

Table 2: Pharmacological Properties of this compound

ParameterValueCell Line/SystemSource
GRPR IC50 6 nMTumor cell membranes[4]
BN-stimulated amylase release IC50 0.3 nMAR4-2J cells[1][5]
GRP-stimulated amylase release IC50 0.2 nMAR4-2J cells[1][5]
[3H]thymidine incorporation inhibition Significant at 0.1 nM - 1 µM (24h)Primary cultured pancreatic tumor cells[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of gastrin-releasing peptide (GRP) and bombesin to the GRPR.[1][5] The GRPR is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands, couples to the Gq alpha subunit of heterotrimeric G proteins. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various cellular processes, including cell proliferation, secretion, and smooth muscle contraction. This compound, as an antagonist, blocks these downstream effects.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Analysis Mass Spec & HPLC Analysis Purification->Analysis BindingAssay Radioligand Binding Assay Analysis->BindingAssay FunctionalAssay Amylase Release Assay Analysis->FunctionalAssay ProliferationAssay [³H]Thymidine Incorporation Analysis->ProliferationAssay Treatment This compound Administration Analysis->Treatment CellCulture Cell Culture (AR4-2J) CellCulture->BindingAssay CellCulture->FunctionalAssay CellCulture->ProliferationAssay AnimalModel Pancreatic Cancer Rat Model AnimalModel->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

BIM-26226: A Preclinical Overview of a GRP Receptor Antagonist for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2), and the bombesin receptor (BN receptor).[1][2][3][4] Gastrin-releasing peptide (GRP) and its receptors are implicated in various physiological processes and have been identified as potential therapeutic targets in oncology due to their role in tumor growth and proliferation. This technical guide provides an in-depth overview of the preclinical studies investigating this compound in different cancer types, based on the available scientific literature. To date, the research on this compound appears to be in the preclinical phase, with no publicly available data from human clinical trials.

Cancer Types Investigated in Preclinical Studies

Preclinical research has primarily focused on the evaluation of this compound in pancreatic and colon cancer models.

Pancreatic Cancer

Multiple studies have highlighted the potential of this compound in pancreatic cancer. In vitro experiments using primary cultured pancreatic tumor cells have demonstrated that this compound can significantly decrease [3H]thymidine incorporation, indicating an inhibition of cell proliferation.[1][2]

In vivo studies using a rat model with transplanted pancreatic cancer have shown that this compound can inhibit the growth of these tumors when stimulated by GRP.[1][2] One study noted a more pronounced effect on tumor volume reduction at a higher dose.[5]

Colon Cancer

The efficacy of this compound has also been assessed in a rat model of colon cancer. In this model, while this compound did not show a direct effect on tumor growth, it was observed to induce the synthesis of somatostatin (B550006) receptors.[1][2] This finding suggests a potential for combination therapies or a different mechanism of action in this cancer type.

Mechanism of Action

This compound exerts its effects by competitively binding to GRP and bombesin receptors, thereby blocking the downstream signaling pathways initiated by the natural ligands. This antagonism has been shown to inhibit GRP-stimulated amylase release with high potency.[1] The binding affinity of this compound to GRP receptors in tumor cell membranes is high, with a reported IC50 of 6 nM.[5]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

ParameterValueCell/Animal ModelReference
IC50 (GRP Receptor Binding) 6 nMPancreatic Tumor Cell Membranes[5]
IC50 (BN-stimulated amylase release) 0.3 nMNot Specified[1]
IC50 (GRP-stimulated amylase release) 0.2 nMNot Specified[1]

Table 1: In Vitro Potency of this compound

Cancer TypeAnimal ModelDosing RegimenOutcomeReference
Pancreatic Cancer Rat30 and 100 μg/kg, s.c., 3 times daily for 14 daysInhibited GRP-stimulated tumor growth; reduced tumor volume, protein, RNA, amylase, and chymotrypsin (B1334515) contents[5]
Colon Cancer Rat100 μg/kg, s.c., once daily for 6 weeksNo significant effect on tumor growth; induced somatostatin receptor synthesis[1][2]

Table 2: Summary of In Vivo Efficacy Studies of this compound

Experimental Protocols

In Vitro [3H]Thymidine Incorporation Assay
  • Cell Culture: Primary pancreatic tumor cells were cultured under standard conditions.

  • Treatment: Cells were treated with this compound at concentrations ranging from 0.1 nM to 1 μM for 24 hours.

  • Assay: [3H]Thymidine was added to the culture medium. The incorporation of [3H]thymidine into the DNA of proliferating cells was measured using a scintillation counter. A significant decrease in [3H]thymidine incorporation in treated cells compared to control cells indicated an inhibition of cell proliferation.[1][2]

In Vivo Pancreatic Cancer Xenograft Model
  • Animal Model: Lewis rats were used for the study.

  • Tumor Implantation: A pancreatic carcinoma was transplanted subcutaneously in the scapular region of the rats.

  • Treatment Groups: Rats were divided into several groups: control, GRP-stimulated, this compound (30 and 100 μg/kg/day), and combination therapy with lanreotide (B11836).

  • Administration: this compound was administered via subcutaneous injection three times daily for 14 consecutive days.

  • Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors were excised, and protein, ribonucleic acid, amylase, and chymotrypsin contents were analyzed.[5]

In Vivo Colon Cancer Model
  • Animal Model: A rat model of colon cancer was utilized.

  • Treatment: this compound was administered subcutaneously at a dose of 100 μg/kg once daily for 6 weeks.

  • Endpoint Analysis: The primary outcome was the effect on tumor growth. Additionally, the expression of somatostatin receptors in the tumor tissue was evaluated.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GRP GRP GRPR GRP Receptor (GRPR) GRP->GRPR Binds & Activates BIM26226 This compound BIM26226->GRPR Binds & Blocks G_Protein G-Protein Activation GRPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation & Growth Ca_PKC->Proliferation

Caption: GRP Receptor Signaling and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Primary Pancreatic Tumor Cells treatment_invitro Treat with this compound (0.1 nM - 1 µM) start_invitro->treatment_invitro assay [3H]Thymidine Incorporation Assay treatment_invitro->assay result_invitro Measure Inhibition of Cell Proliferation assay->result_invitro start_invivo Implant Pancreatic or Colon Cancer Cells in Rats treatment_invivo Administer this compound (s.c. injection) start_invivo->treatment_invivo monitoring Monitor Tumor Growth treatment_invivo->monitoring analysis Analyze Tumor Volume & Biomarkers monitoring->analysis

References

The Effect of BIM-26226 on Tumor Growth: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] GRPR and its ligand, gastrin-releasing peptide (GRP), are implicated in various physiological processes and have been identified as key players in the proliferation of several cancer types. This technical guide provides an in-depth overview of the preclinical findings on the effect of this compound on tumor growth, with a focus on its mechanism of action, experimental data, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to GRPR, thereby inhibiting the downstream signaling cascades initiated by GRP and other bombesin-like peptides.[1] GRPR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of various pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial for cell proliferation and survival.[2] By blocking the initial ligand-receptor interaction, this compound effectively abrogates these pro-proliferative signals.

Data Presentation

The following tables summarize the quantitative and qualitative data from preclinical studies on this compound.

Note: Specific quantitative data from the primary in vivo study by Damgé C, et al. (1998) were not available in the public domain at the time of this review. The table reflects the qualitative descriptions of the findings from the study's abstract.

Table 1: In Vitro Efficacy of this compound
AssayCell LineKey FindingsIC50Reference(s)
Receptor Binding Acinar pancreatic adenocarcinoma cell membranesHigh affinity for GRP receptors.6 nM[1]
Cell Proliferation ([3H]thymidine incorporation) Primary cultured pancreatic tumor cellsSignificantly decreased [3H]thymidine incorporation.0.1 nM - 1 µM[2]
Acinar pancreatic adenocarcinoma cellsInhibited [3H]thymidine incorporation in both GRP-stimulated and unstimulated cells.10-6 M[1]
Amylase Release Not SpecifiedAntagonized bombesin-stimulated amylase release.0.3 nM[2]
Not SpecifiedAntagonized GRP-stimulated amylase release.0.2 nM[2]
Calcium Mobilization Not SpecifiedBlocked bombesin-induced increase in intracellular Ca2+.0.1 µM[2]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Acinar Pancreatic Adenocarcinoma
Treatment GroupDosage and AdministrationEffect on Tumor GrowthOther ObservationsReference(s)
This compound (GRP-stimulated) 30 and 100 µg/kg/day (s.c.) for 14 daysSignificantly inhibited tumor growth. The effect was more pronounced at the higher dose.Reduced tumor volume, protein, RNA, amylase, and chymotrypsin (B1334515) content.[1]
This compound (unstimulated) 30 and 100 µg/kg/day (s.c.) for 14 daysSignificantly inhibited tumor growth.Reduced tumor volume, protein, RNA, amylase, and chymotrypsin content.[1]
This compound + Lanreotide (B11836) (GRP-stimulated and unstimulated) This compound: 30 or 100 µg/kg/day; Lanreotide: 100 µg/kg/day (s.c.) for 14 daysNo additive inhibitory effect on tumor growth was observed.-[1]

Experimental Protocols

In Vivo Tumor Growth Inhibition in a Xenograft Model

A detailed protocol for in vivo assessment of this compound on tumor growth, based on the study by Damgé C, et al. (1998)[1], is outlined below.

1. Animal Model:

  • Lewis rats are used as the host for tumor transplantation.

2. Tumor Cell Line and Implantation:

  • An acinar pancreatic adenocarcinoma cell line is used.

  • Tumor cells are transplanted subcutaneously (s.c.) in the scapular region of the rats.

3. Treatment Groups:

  • Vehicle control.

  • Gastrin-releasing peptide (GRP) only (e.g., 30 µg/kg/day).

  • This compound at varying doses (e.g., 30 and 100 µg/kg/day).

  • Combination of GRP and this compound.

  • Other potential combination therapies (e.g., with a somatostatin (B550006) analog like lanreotide).

4. Drug Administration:

  • Drugs are administered subcutaneously.

  • Treatment is carried out for a specified duration (e.g., 14 consecutive days).

5. Monitoring and Endpoints:

  • Tumor volume is measured regularly (e.g., every other day) using calipers. The formula (length x width2)/2 is commonly used.

  • At the end of the study, tumors are excised and weighed.

  • Biochemical analyses are performed on tumor tissue to measure protein, ribonucleic acid (RNA), amylase, and chymotrypsin content.

In Vitro Cell Proliferation Assay ([3H]thymidine Incorporation)

This protocol describes a standard method for assessing the antiproliferative effects of this compound.

1. Cell Culture:

  • Pancreatic tumor cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Treatment:

  • The culture medium is replaced with a serum-free or low-serum medium for a period of serum starvation to synchronize the cells.

  • Cells are then treated with varying concentrations of this compound, with or without a stimulating agent like GRP or bombesin.

3. [3H]thymidine Labeling:

  • [3H]thymidine is added to each well and the plates are incubated for a specified period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized DNA.

4. Cell Harvesting and Scintillation Counting:

  • The cells are harvested onto glass fiber filters.

  • The filters are washed to remove unincorporated [3H]thymidine.

  • The radioactivity on the filters is measured using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to its target receptor, GRPR.

1. Membrane Preparation:

  • Membranes are prepared from tumor cells or tissues expressing GRPR. This involves homogenization and centrifugation to isolate the membrane fraction.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand that binds to GRPR (e.g., 125I-GRP) is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the reaction mixture.

3. Incubation and Separation:

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

4. Radioactivity Measurement:

  • The radioactivity retained on the filters is measured using a gamma counter.

5. Data Analysis:

  • The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Mandatory Visualization

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP GRP / Bombesin GRPR GRPR (BB2) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway Ca2->MAPK Activates PKC->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes BIM26226 This compound BIM26226->GRPR Blocks

Caption: GRPR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 Days) cluster_analysis Endpoint Analysis A Tumor Cell Implantation (Acinar Pancreatic Adenocarcinoma in Lewis Rats) B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Daily Subcutaneous Administration of Vehicle, GRP, this compound C->D E Regular Tumor Volume Measurement D->E F Tumor Excision and Weight Measurement E->F End of Study G Biochemical Analysis (Protein, RNA, Amylase, Chymotrypsin) F->G

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The preclinical data available for this compound suggest that it is a potent and selective GRPR antagonist with the ability to inhibit the growth of pancreatic tumors in vitro and in vivo. Its mechanism of action, through the blockade of the GRP/GRPR signaling axis, provides a clear rationale for its anti-proliferative effects. While the currently accessible data is promising, further studies providing detailed quantitative analysis of its in vivo efficacy would be beneficial for a comprehensive understanding of its therapeutic potential. The information presented in this guide underscores the potential of GRPR antagonism as a therapeutic strategy in cancers where this pathway is active.

References

Methodological & Application

Application Notes and Protocols for BIM-26226 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2] Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are involved in various physiological processes and have been implicated as growth factors in several types of cancer.[3] this compound competitively inhibits the binding of GRP and bombesin to GRPR, thereby blocking downstream signaling pathways that can lead to tumor growth.[3] These application notes provide a summary of the reported dosages and administration of this compound in preclinical in vivo animal models and offer generalized protocols based on the available literature.

Data Presentation: Dosage and Administration of this compound

The following tables summarize the quantitative data from preclinical studies involving the administration of this compound in various animal models.

Table 1: this compound Dosage and Administration in Rat Models of Pancreatic Cancer

Animal ModelDosageRoute of AdministrationDosing ScheduleReported Outcome
Azaserine-induced pancreatic acinar carcinoma in Lewis rats30 µg/kg and 100 µg/kgSubcutaneous (s.c.) injection3 times daily for 14 consecutive daysInhibited GRP-stimulated tumor growth. Alone, it had little influence on tumor growth. Reduced the contents of protein, RNA, amylase, and trypsin in the tumor.[1]
Transplanted pancreatic cancer in rats30 µg/kg and 100 µg/kgSubcutaneous (s.c.) injection3 times daily for 14 consecutive daysInhibited GRP-stimulated tumor growth.[1]

Table 2: this compound Dosage and Administration in a Rat Model of Colon Cancer

Animal ModelDosageRoute of AdministrationDosing ScheduleReported Outcome
Colon cancer model induced by DHD/K12 tumor cell line in male BDIX rats100 µg/kgSubcutaneous (s.c.) injectionOnce daily for 6 weeksInduced the synthesis of somatostatin (B550006) receptors but had no effect on tumor growth.[1]

Experimental Protocols

The following are generalized experimental protocols for the in vivo administration of this compound based on the available literature. These protocols may require optimization for specific experimental conditions.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide

  • Sterile, non-pyrogenic vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent if necessary)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Reconstitution: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.

  • Solubilization: Reconstitute the peptide in a small amount of a suitable solvent (e.g., sterile water or a minimal amount of DMSO, if necessary, for initial solubilization, followed by dilution with the final vehicle). The final concentration of any organic solvent should be minimized and tested for toxicity in the animal model.

  • Dilution: Dilute the reconstituted peptide to the desired final concentration with the sterile vehicle. For example, to prepare a 100 µg/mL solution for a 100 µg/kg dose in a 200g rat (requiring 20 µg in 0.2 mL), you would prepare the appropriate stock solution.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the prepared solution at -20°C or -80°C for long-term storage, or as recommended by the manufacturer. Aliquot the solution to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Administration of this compound in a Pancreatic Cancer Rat Model

Animal Model:

  • Lewis rats with azaserine-induced pancreatic acinar carcinoma or transplanted pancreatic tumors.[1]

Materials:

  • Prepared this compound solution

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

  • Calipers for tumor measurement

Procedure:

  • Animal Handling: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Tumor Induction: Induce pancreatic tumors through chemical induction with azaserine (B1665924) or by subcutaneous transplantation of a pancreatic cancer cell line.[1]

  • Tumor Measurement: Once tumors are established and have reached a palpable size, measure the tumor dimensions (length and width) with calipers.

  • Dosing:

    • Weigh each animal to determine the precise dose of this compound to be administered.

    • Administer this compound via subcutaneous injection at the specified dose (e.g., 30 or 100 µg/kg).[1]

    • The dosing schedule reported is three times daily for 14 consecutive days.[1]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Measure tumor volume at regular intervals (e.g., twice a week) using the formula: Tumor Volume = (Length x Width²) / 2.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, protein, RNA, and enzyme content).[1]

Mandatory Visualizations

Signaling Pathways

This compound acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). Upon binding of its natural ligand, GRP, the receptor can activate multiple downstream signaling pathways. This compound blocks the Gq-protein coupled pathway, which involves phospholipase C (PLC) activation and a subsequent increase in intracellular calcium.[4][5]

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GRPR GRPR Gq Gq GRPR->Gq Activates GRP GRP (Agonist) GRP->GRPR Binds & Activates BIM26226 This compound (Antagonist) BIM26226->GRPR Binds & Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_increase ↑ [Ca2+]i IP3->Ca_increase Leads to Cellular_Response Cellular Response (e.g., Amylase Release) Ca_increase->Cellular_Response Triggers

Caption: GRP/GRPR Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vivo cancer model.

Experimental_Workflow A Animal Model Selection (e.g., Lewis Rats) B Tumor Induction (e.g., Azaserine or Cell Implantation) A->B C Tumor Establishment & Baseline Measurement B->C D Randomization into Treatment Groups C->D E This compound Administration (s.c. injection) D->E F Control Group (Vehicle Administration) D->F G Monitoring (Tumor Volume, Animal Health) E->G F->G H Endpoint Analysis (Tumor Excision, Biomarker Analysis) G->H I Data Analysis & Interpretation H->I

Caption: In Vivo Efficacy Study Workflow for this compound.

References

Application of BIM-26226 in studying amylase release.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2), and the bombesin receptor (BN receptor).[1][2][3][4] It effectively blocks the physiological actions of bombesin (BN) and gastrin-releasing peptide (GRP), making it a valuable tool for studying the roles of these peptides in various physiological processes, including pancreatic enzyme secretion. This document provides detailed application notes and protocols for the use of this compound in studying amylase release from pancreatic acinar cells.

This compound competitively inhibits the binding of GRP and BN to their receptors, thereby blocking downstream signaling pathways that lead to amylase secretion.[3] Its high potency and specificity make it an excellent candidate for in vitro and in vivo studies aimed at elucidating the mechanisms of pancreatic exocrine function and for investigating the potential of GRPR antagonism in pancreatic diseases.

Data Presentation

The inhibitory potency of this compound against agonist-stimulated amylase release is summarized in the table below. This data is critical for designing experiments to effectively block GRP/BN-mediated amylase secretion.

AgonistAntagonistCell TypeIC50 Value (nM)Reference
Bombesin (BN)This compoundAR4-2J rat pancreatic carcinoma cells0.3[1][2]
Gastrin-Releasing Peptide (GRP)This compoundAR4-2J rat pancreatic carcinoma cells0.2[1][2]
Bombesin (BN)This compoundPancreatic Acinar Carcinoma Membranes6[5][6]

Signaling Pathways

Diagram of GRP/Bombesin Receptor Signaling Pathway Leading to Amylase Release

The following diagram illustrates the signaling cascade initiated by the binding of GRP or bombesin to its receptor on pancreatic acinar cells, leading to the release of amylase. This compound acts by blocking the initial step of this pathway.

GRP_Bombesin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_exocytosis Exocytosis GRPR GRP/Bombesin Receptor (GRPR) PLC Phospholipase C (PLC) GRPR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen Zymogen Granule (containing Amylase) PKC->Zymogen Phosphorylates proteins CaM Calmodulin (CaM) CaMK CaM Kinase CaM->CaMK Activates CaMK->Zymogen Phosphorylates proteins Ca_ion ER_Ca->Ca_ion Release Fusion Membrane Fusion & Amylase Release Zymogen->Fusion GRP_BN GRP / Bombesin GRP_BN->GRPR Binds BIM26226 This compound BIM26226->GRPR Blocks Ca_ion->PKC Activates Ca_ion->CaM Binds Experimental_Workflow Start Start Prep Prepare Pancreatic Acini or AR4-2J Cells Start->Prep PreInc Pre-incubate with This compound (or vehicle) Prep->PreInc Stim Stimulate with GRP/Bombesin (or buffer) PreInc->Stim Collect Collect Supernatant and Lyse Cells Stim->Collect Assay Measure Amylase Activity Collect->Assay Analyze Analyze Data (Calculate % release, IC50) Assay->Analyze End End Analyze->End

References

Application Note and Protocol: Bombesin Receptor Binding Assay Featuring BIM-26226

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (B8815690) (BBN) and its related peptides, such as gastrin-releasing peptide (GRP), are crucial signaling molecules in both the central nervous system and peripheral tissues.[1][2] Their actions are mediated through a family of G protein-coupled receptors (GPCRs), primarily the neuromedin B receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype-3 (BRS-3 or BB3).[1][2] These receptors are implicated in a variety of physiological processes, including smooth muscle contraction, gastric secretion, and cell growth, and are often overexpressed in various cancers, making them attractive therapeutic targets.[1][2][3]

This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of compounds with the bombesin receptor, specifically the GRP receptor. The protocol features BIM-26226, a potent and selective GRPR antagonist with a reported IC50 value of 6 nM.[4][5][6][7] This assay is a fundamental tool for screening and characterizing novel ligands targeting the bombesin receptor family.

Signaling Pathway

Bombesin receptor activation initiates a cascade of intracellular events. Upon agonist binding, the receptor couples to G proteins, primarily of the Gq/11 family. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][8] These signaling events lead to various cellular responses, including mitogenesis and hormone secretion.[8][9]

GRP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GRP GRP (Agonist) GRPR GRPR (BB2) GRP->GRPR Binds Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Mitogenesis) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified GRP Receptor Signaling Pathway.

Experimental Protocol

This protocol describes a competitive radioligand binding assay using membranes prepared from AR4-2J cells, a rat pancreatic carcinoma cell line known to express bombesin receptors, with [¹²⁵I-Tyr⁴]Bombesin as the radioligand and this compound as the competitor.

Materials and Reagents
ReagentSupplierCatalog No.
AR4-2J CellsATCCCRL-1492
[¹²⁵I-Tyr⁴]BombesinPerkinElmerNEX258050UC
This compoundMedChemExpressHY-101405
Unlabeled BombesinSigma-AldrichB4272
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
EDTASigma-AldrichE9884
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-AldrichP3143
Glass Fiber Filters (GF/C)Whatman1822-025
Scintillation CocktailPerkinElmer6013689
Protease Inhibitor CocktailRoche11836170001
Buffers and Solutions
  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Add protease inhibitor cocktail just before use.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • PEI Solution: 0.5% (w/v) polyethylenimine in deionized water.

Membrane Preparation from AR4-2J Cells
  • Culture AR4-2J cells to confluency in appropriate media.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration using a Bradford or BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare serial dilutions of this compound A1 Add Assay Buffer, Membranes, This compound, and Radioligand to assay tubes/plate P1->A1 P2 Prepare radioligand solution ([¹²⁵I-Tyr⁴]Bombesin) P2->A1 P3 Prepare membrane homogenate P3->A1 A2 Incubate at 25°C for 60 minutes A1->A2 S1 Filter contents through PEI-soaked GF/C filters A2->S1 S2 Wash filters with ice-cold Wash Buffer S1->S2 D1 Measure radioactivity of filters using a gamma counter S2->D1 D2 Plot data and calculate IC₅₀ and Ki values D1->D2

Caption: Workflow for the Bombesin Receptor Competitive Binding Assay.
  • Assay Setup: Perform the assay in duplicate or triplicate in microcentrifuge tubes or a 96-well plate.

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [¹²⁵I-Tyr⁴]Bombesin (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 100 µL of the membrane preparation (20-50 µg protein).

  • Non-specific Binding (NSB): Add 50 µL of unlabeled bombesin (final concentration 1 µM), 50 µL of [¹²⁵I-Tyr⁴]Bombesin, and 100 µL of the membrane preparation.

  • Competitive Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of [¹²⁵I-Tyr⁴]Bombesin, and 100 µL of the membrane preparation.

  • Incubation: Incubate the reactions at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.5% PEI. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

Data Presentation and Analysis

The data obtained should be processed to determine the inhibitory concentration (IC50) of this compound and subsequently its binding affinity (Ki).

Quantitative Data Summary
ParameterValue
Radioligand[¹²⁵I-Tyr⁴]Bombesin
Radioligand Concentration~0.2 nM (approx. Kd)
Membrane Protein per well30 µg
Incubation Temperature25°C
Incubation Time60 minutes
Total Assay Volume200 µL
Non-specific Binding Ligand1 µM Unlabeled Bombesin
Competitor (this compound) Conc. Range1 pM - 10 µM
Data Analysis Steps
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The data should be fitted to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki Value: The affinity of the competitor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in separate saturation binding experiments.

Conclusion

This application note provides a comprehensive protocol for a bombesin receptor binding assay using the selective antagonist this compound. This assay is a robust and sensitive method for characterizing the affinity of test compounds for the GRP receptor.[10][11] The detailed methodology and data analysis guidelines will enable researchers to effectively screen and evaluate potential drug candidates targeting the bombesin receptor system.

References

Application Notes and Protocols for In Vivo Delivery of BIM-26226 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery of BIM-26226, a selective gastrin-releasing peptide receptor (GRPR) antagonist, in rodent models. The information compiled here is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). GRP and its receptor are implicated in various physiological processes and are overexpressed in several types of cancers, making GRPR a target for anti-cancer therapies. This compound has been investigated in preclinical rodent models for its potential to inhibit tumor growth.

Mechanism of Action: GRPR Signaling Pathway

This compound exerts its effect by competitively binding to GRPR, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, gastrin-releasing peptide. This inhibition prevents the activation of intracellular pathways that promote cell proliferation and survival.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR GRP->GRPR G_protein Gq/11 GRPR->G_protein Activates BIM26226 This compound BIM26226->GRPR PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Proliferation Cell Proliferation & Survival PKC->Proliferation Ca_release->Proliferation Subcutaneous_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Injection Formulation Prepare this compound Formulation Dose_Calc Calculate Dose (e.g., 100 µg/kg) Formulation->Dose_Calc Restrain Restrain Rat Dose_Calc->Restrain Prep_Site Prepare Injection Site Restrain->Prep_Site Inject Subcutaneous Injection Prep_Site->Inject Monitor Monitor Animal Inject->Monitor Data Collect Data (e.g., Tumor Volume) Monitor->Data

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BIM-26226 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BIM-26226 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist for the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2).[1][2][3][4] GRPR is a G-protein coupled receptor (GPCR) that, upon binding its ligand (GRP), activates a Gαq signaling cascade.[1][5] This leads to the activation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium ([Ca2+]) and activation of Protein Kinase C (PKC).[5][6] By blocking this receptor, this compound can inhibit GRP-stimulated effects, such as the increase in intracellular Ca2+.[2][7]

Q2: What is the known solubility of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). A common stock solution can be prepared at a concentration of 100 mg/mL (93.02 mM) in DMSO, though this may require sonication to fully dissolve.[7] Its solubility in aqueous solutions like cell culture media is significantly lower and needs to be determined empirically.

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

A3: Precipitation, often called "crashing out," typically occurs when a compound that is highly soluble in a concentrated organic solvent stock (like DMSO) is diluted into an aqueous buffer or cell culture medium where its solubility is much lower. Several factors can cause or exacerbate this issue:

  • High Final Concentration: The final concentration of this compound in the media may be above its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to immediate precipitation.

  • Temperature and pH Shifts: The temperature and pH of the cell culture medium (typically 37°C and pH 7.2-7.4) can differ from the conditions of the stock solution, affecting solubility. The CO2 environment in an incubator can also alter media pH over time.

  • Interaction with Media Components: this compound, being a peptide, may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[8] It is crucial to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any effects of the solvent on your specific cell line.

Data Presentation

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₄₉H₆₃F₅N₁₂O₁₀[7]
Molecular Weight 1075.09 g/mol [7]
Mechanism of Action Selective Gastrin-Releasing Peptide Receptor (GRPR) Antagonist[1][2]
IC₅₀ ~6 nM for GRPR[2][3]
Solubility in DMSO 100 mg/mL (93.02 mM)[7]
Storage (Powder) -20°C for 1 year, -80°C for 2 years[7]
Storage (Stock Solution) -20°C for 1 month, -80°C for 6 months[2][7]

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.

Issue 1: Precipitate Forms Immediately Upon Addition to Media
Potential CauseRecommended Solution
Concentration Exceeds Solubility Decrease the final working concentration of this compound. Perform a solubility test (see Experimental Protocols) to find the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Perform a serial dilution. Instead of adding the concentrated DMSO stock directly, first dilute it in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid mixing.
Media Temperature Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. Adding compounds to cold media can significantly decrease their solubility.
High DMSO Concentration Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). This may require preparing a more dilute stock solution in DMSO, which in turn will necessitate adding a larger volume to the media, so a balance must be found.
Issue 2: Precipitate Forms Over Time in the Incubator
Potential CauseRecommended Solution
pH Shift in Media Ensure your culture medium is properly buffered for the CO₂ concentration in your incubator. Use of HEPES buffer in the media can sometimes help maintain a stable pH, but its effect on your cells should be validated.
Interaction with Media Components Peptides can interact with salts and proteins. If using serum, consider reducing the serum percentage or switching to a serum-free formulation for the duration of the treatment, if experimentally feasible. Alternatively, test the solubility in different basal media formulations (e.g., DMEM vs. RPMI-1640).
Evaporation In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification of the incubator and use appropriate culture vessels to minimize evaporation.

Mandatory Visualizations

Signaling Pathway

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR (BB2 Receptor) Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_ER->PKC Activates GRP GRP / Bombesin (Agonist) GRP->GRPR Activates BIM26226 This compound (Antagonist) BIM26226->GRPR Blocks Troubleshooting_Workflow start Start: Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Re-dissolve or make fresh stock in DMSO. Use sonication. check_stock->remake_stock No check_protocol 2. Review Dilution Protocol check_stock->check_protocol Yes remake_stock->check_stock immediate_precip Precipitate forms immediately? check_protocol->immediate_precip serial_dilute Use stepwise/serial dilution in pre-warmed media check_protocol->serial_dilute Improve technique delayed_precip Precipitate forms over time? immediate_precip->delayed_precip No solubility_test 3. Perform Solubility Test in specific media (See Protocol) immediate_precip->solubility_test Yes check_media 4. Check Media Stability - Use fresh, pre-warmed media - Check pH - Reduce serum? delayed_precip->check_media Yes lower_conc Lower final concentration to below max solubility solubility_test->lower_conc success Success: No Precipitation lower_conc->success serial_dilute->success check_media->success

References

Technical Support Center: Optimizing BIM-26226 Concentration for Maximum Antagonist Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BIM-26226, a selective gastrin-releasing peptide receptor (GRPR) and bombesin (B8815690) (BN) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2, and the bombesin receptor (BN receptor).[1][2][3][4] Its primary mechanism of action is competitive antagonism, where it binds to GRPR and BN receptors, thereby blocking the binding of their natural ligands, such as gastrin-releasing peptide (GRP) and bombesin.[1][5] This inhibition prevents the activation of downstream signaling pathways that are typically triggered by GRP and bombesin.[5]

Q2: What are the reported IC50 and binding affinity values for this compound?

This compound has demonstrated potent antagonist activity in various in vitro assays. The key reported values are summarized in the table below.

ParameterAgonistCell Line/SystemValueReference
IC50 (Amylase Release) GRP-stimulatedPancreatic Acini0.2 nM[2][3][4]
IC50 (Amylase Release) Bombesin-stimulatedPancreatic Acini0.3 nM[2][3][4]
IC50 (Binding Affinity) GRPTumor Cell Membranes6 nM[6]

Q3: What is the recommended starting concentration range for in vitro experiments?

Based on published studies, a starting concentration range of 0.1 nM to 1 µM is recommended for in vitro cell-based assays.[2][3] The optimal concentration will depend on the specific cell type, receptor expression levels, and the functional endpoint being measured. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

For detailed instructions on preparing and storing this compound, please refer to the manufacturer's technical data sheet. Generally, peptide-based therapeutics can be susceptible to degradation, and proper handling is crucial for maintaining their activity.[7]

Q5: Is this compound selective for GRPR over other receptors?

Yes, this compound is reported to be specific for the GRP-preferring BN receptor subtype and does not interfere with the GRP receptor system.[2][3][4] It has been shown to not inhibit the binding of radiolabeled cholecystokinin-33 (CCK-33), gastrin-17, or vasoactive intestinal peptide (VIP) in AR4-2J cells.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and provides potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or no antagonist effect observed Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions.
Peptide degradation: Improper storage or handling of this compound may have led to its degradation. Peptides are susceptible to enzymatic degradation and chemical instability.[7]Ensure proper storage of the lyophilized powder and reconstituted solutions as per the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Low receptor expression: The cell line used may have low or no expression of GRPR or BN receptors.Verify receptor expression in your cell line using techniques such as qPCR, Western blot, or a radioligand binding assay with a known GRPR/BN receptor ligand.
Solubility issues: Peptides, especially those with hydrophobic residues, can have limited solubility in aqueous solutions, leading to a lower effective concentration.[8]Follow the manufacturer's guidelines for solubilizing this compound. If solubility issues persist, consider using a small amount of a compatible organic solvent like DMSO, ensuring it is compatible with your assay.[9]
High background or non-specific effects High concentration of this compound: Using excessively high concentrations may lead to off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response curve.
Cell health: Unhealthy or stressed cells can respond non-specifically to treatments.Ensure cells are healthy, in the logarithmic growth phase, and have a high viability before starting the experiment.
Inconsistent results between experiments Variability in experimental conditions: Inconsistent cell passage numbers, reagent preparation, or incubation times can lead to variability.Standardize all experimental parameters, including cell culture conditions, reagent concentrations, and incubation times. Use cells within a consistent passage number range for all experiments.
Agonist concentration: The concentration of the agonist used to stimulate the cells can impact the apparent potency of the antagonist.Use a concentration of the agonist that is at or near its EC50 for optimal sensitivity in detecting antagonist effects.[10]

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the antagonist effect of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the GRP receptor.

Materials:

  • GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) or membrane preparations from these cells.[11]

  • Radiolabeled GRP or bombesin analog (e.g., [125I-Tyr4]bombesin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize GRPR-expressing cells and isolate the membrane fraction by centrifugation.[10]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.[10]

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[10]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

  • GRPR-expressing cells (e.g., PC-3 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10]

  • This compound.

  • GRP or bombesin agonist.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate GRPR-expressing cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.[10]

  • Antagonist Pre-incubation: Incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[10]

  • Agonist Stimulation: Add a fixed concentration of GRP or bombesin to stimulate calcium release.[10]

  • Detection: Immediately measure the change in fluorescence over time using a fluorescence plate reader.[10]

  • Data Analysis: Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.

Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR/BN Receptor Gq Gq Protein GRPR->Gq Activates GRP GRP / Bombesin GRP->GRPR Binds & Activates BIM26226 This compound (Antagonist) BIM26226->GRPR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Amylase Release, Cell Proliferation) Ca2_release->Downstream PKC->Downstream

GRP/Bombesin Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare GRPR-expressing cells dose_response Perform dose-response curve (0.1 nM - 1 µM this compound) prep_cells->dose_response prep_bim Prepare this compound stock solution prep_bim->dose_response prep_agonist Prepare agonist (GRP/Bombesin) solution stimulation Stimulate with agonist prep_agonist->stimulation pre_incubation Pre-incubate cells with this compound dose_response->pre_incubation pre_incubation->stimulation measurement Measure functional response (e.g., Calcium flux, Amylase release) stimulation->measurement plot_data Plot dose-response curve measurement->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 determine_optimal Determine optimal antagonist concentration calc_ic50->determine_optimal

Workflow for Optimizing this compound Concentration.

References

Addressing off-target effects of BIM-26226 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIM-26226. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this selective gastrin-releasing peptide receptor (GRPR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2), with a reported IC50 of 6 nM.[1][2] It functions by competitively blocking the binding of native ligands like GRP and bombesin to this receptor, thereby inhibiting downstream signaling pathways.[3]

Q2: What are the known on-target effects of this compound in cellular assays?

A2: In relevant cell models, this compound has been shown to antagonize bombesin- or GRP-stimulated amylase release with IC50 values of 0.3 nM and 0.2 nM, respectively.[1][4][5] It can also block bombesin-induced increases in intracellular calcium and inhibit [3H]thymidine incorporation in certain cancer cell lines, indicating an anti-proliferative effect.[1][2]

Q3: Has the specificity of this compound been characterized?

A3: this compound is described as specific for the GRP-preferring bombesin receptor subtype.[1][4][5] One study demonstrated that it does not inhibit the binding of radiolabeled cholecystokinin-33 (CCK-33), gastrin-17, or vasoactive intestinal peptide (VIP) in AR4-2J cells, suggesting a high degree of selectivity against these receptors.[1][3]

Q4: Are there any known or suspected off-target effects of this compound?

A4: While specific off-target interactions for this compound have not been extensively documented in publicly available literature, as a peptide-based G protein-coupled receptor (GPCR) antagonist, potential off-target effects could theoretically occur at other related GPCRs. It is good practice to experimentally rule out cross-reactivity with other bombesin receptor subtypes (e.g., NMBR or BRS-3) or other GPCRs that are expressed in your experimental system and may have structurally similar ligands.

Q5: My experimental results with this compound are inconsistent. What are some common causes?

A5: Inconsistencies in experiments with peptide antagonists like this compound can arise from several factors, including compound stability, improper storage, variations in cell health and receptor expression levels, and issues with agonist concentration or assay conditions. Refer to the troubleshooting guides below for a more detailed breakdown of potential issues and solutions.

Troubleshooting Guides

Issue 1: No observable antagonism of agonist-induced effects.
Potential Cause Troubleshooting Step
Incorrect Agonist Concentration Ensure the agonist concentration used is at or near its EC50 or EC80 to provide a sufficient window for observing antagonism. An excessively high agonist concentration can overcome competitive antagonism.
Compound Integrity This compound is a peptide and may be susceptible to degradation. Ensure it has been stored correctly (desiccated at -20°C or -80°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Insufficient Pre-incubation Time For competitive antagonists, pre-incubating the cells with this compound before adding the agonist is crucial. A typical pre-incubation time is 15-30 minutes to allow the antagonist to reach equilibrium with the receptor.
Low Receptor Expression Verify the expression of GRPR in your cell line. Low receptor density can lead to a small signal window, making antagonism difficult to detect.
Cell Health Ensure cells are healthy, within a low passage number, and not overgrown, as these factors can alter receptor expression and signaling.
Issue 2: Unexpected or off-target cellular phenotype observed.
Potential Cause Troubleshooting Step
Cross-reactivity with other receptors Perform a counterscreen against other relevant GPCRs expressed in your cell model, particularly other bombesin receptor subtypes.
Non-specific binding High concentrations of the antagonist may lead to non-specific binding to other cellular components. It is important to perform dose-response curves to ensure the observed effect is within the expected potency range for GRPR antagonism.
Use of a control antagonist Use a structurally different bombesin receptor antagonist to confirm that the observed phenotype is due to on-target antagonism and not a compound-specific off-target effect.
Orthogonal Assays Validate the on-target effect using a different assay. For example, if you observe an anti-proliferative effect, confirm GRPR target engagement with a radioligand binding assay or a calcium flux assay.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various assays.

AssayCell Line/SystemParameterValueReference
GRP Receptor BindingTumor cell membranesIC506 nM[2]
Bombesin-stimulated Amylase ReleaseAR4-2J cellsIC500.3 nM[1][4][5]
GRP-stimulated Amylase ReleaseAR4-2J cellsIC500.2 nM[1][4][5]
[3H]thymidine IncorporationPrimary cultured pancreatic tumor cellsInhibitionSignificant at 0.1 nM - 1 µM[1]

Signaling Pathway and Experimental Workflow Diagrams

GRPR_Signaling_Pathway GRPR Signaling Pathway cluster_membrane Cell Membrane GRPR GRPR Gq Gq protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves GRP GRP / Bombesin GRP->GRPR Activates BIM26226 This compound BIM26226->GRPR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Proliferation, Amylase Release) Ca_release->Downstream PKC->Downstream

Caption: GRPR Signaling Pathway and Point of Inhibition by this compound.

Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response Curve in Primary Assay Start->Dose_Response Confirm_On_Target Confirm On-Target Antagonism (e.g., Calcium Flux Assay, Radioligand Binding) Control_Antagonist Test Structurally Different Bombesin Receptor Antagonist Confirm_On_Target->Control_Antagonist On-Target Effect Confirmed Off_Target Phenotype is Likely Off-Target Confirm_On_Target->Off_Target On-Target Effect Not Confirmed Dose_Response->Confirm_On_Target Counterscreen Counterscreen Against Related Receptors (e.g., NMBR, BRS-3) Control_Antagonist->Counterscreen Different Phenotype Observed On_Target Phenotype is On-Target Control_Antagonist->On_Target Same Phenotype Observed Counterscreen->On_Target No Activity Found Counterscreen->Off_Target Activity Found

Caption: Experimental workflow for investigating potential off-target effects.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is to determine the binding affinity (Ki) of this compound for the GRP receptor.

Materials:

  • Cell membranes prepared from cells expressing GRPR (e.g., AR4-2J, PC-3)

  • Radiolabeled bombesin analog (e.g., [¹²⁵I-Tyr⁴]bombesin)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in order:

    • Binding buffer

    • Cell membranes (e.g., 20-50 µg protein/well)

    • Varying concentrations of this compound

    • A fixed concentration of radiolabeled bombesin analog (typically at its Kd)

  • Define non-specific binding by adding a high concentration of unlabeled bombesin (e.g., 1 µM) in separate wells.

  • Define total binding in wells with no unlabeled competitor.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This protocol measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing GRPR plated in a 96-well black-walled, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • GRP or Bombesin agonist

  • This compound

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove extracellular dye.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

  • Inject a fixed concentration of GRP or bombesin (at its EC80) and continue to monitor fluorescence over time.

  • Analyze the data by calculating the peak fluorescence response and determine the IC50 of this compound for the inhibition of the calcium response.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line expressing GRPR (e.g., PC-3, Swiss 3T3)

  • Complete cell culture medium

  • This compound

  • GRP or Bombesin (if assessing antagonism of proliferation)

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well tissue culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, alone or in combination with a fixed concentration of a proliferative agonist like GRP. Include appropriate vehicle controls.

  • Incubate the cells for a period of 48-72 hours.

  • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT, 10 minutes for CellTiter-Glo®).

  • For MTT, solubilize the formazan (B1609692) crystals.

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 of this compound.

References

Technical Support Center: Improving the Solubility of BIM-26226 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the gastrin-releasing peptide receptor (GRPR) antagonist, BIM-26226, for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

A1: this compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2)[1][2][3][4]. It is a peptide with the sequence {D-F5 Phe}-Gln-Trp-{D-Ala}-Val-Ala-His-Leu-OMe[1]. Like many peptides, particularly those with hydrophobic amino acid residues, this compound can exhibit poor aqueous solubility. This poses a significant challenge for in vivo studies, as the compound must be in a soluble and biocompatible formulation for administration, typically via injection, to ensure accurate dosing and bioavailability.

Q2: What is the known solubility of this compound?

Q3: What are the general strategies to improve the solubility of a peptide like this compound for in vivo studies?

A3: Several strategies can be employed to enhance the solubility of peptides for in vivo applications. These can be broadly categorized as:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the solubility of hydrophobic compounds[5].

  • pH Adjustment: Modifying the pH of the formulation to a point where the peptide has a net charge, which can increase its interaction with water molecules and improve solubility[6].

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or surfactants that can encapsulate the peptide or form micelles, respectively, to enhance its aqueous solubility[5][7].

  • Nanoformulations: Developing nanoparticle-based delivery systems, such as lipid-based nanoparticles or nanosuspensions, to improve solubility and bioavailability[6][8].

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution(s)
This compound precipitates out of solution upon dilution with aqueous buffer. The solubility limit of this compound in the final aqueous formulation has been exceeded.1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent in the final formulation. (Note: For in vivo studies, especially subcutaneous injections, the concentration of organic solvents like DMSO should be minimized, ideally kept below 10% v/v).3. Optimize the pH of the aqueous buffer. 4. Incorporate a solubilizing excipient , such as a cyclodextrin, into the aqueous buffer before adding the this compound stock solution.
The prepared this compound formulation is too viscous for injection. The concentration of the peptide or certain excipients (e.g., high molecular weight polymers) is too high.1. Lower the concentration of this compound and/or the problematic excipient. 2. Explore alternative co-solvents or excipients that have a lower impact on viscosity. 3. Gently warm the formulation before injection (ensure temperature stability of this compound first).
Observed toxicity or adverse effects in animal models. The formulation vehicle (e.g., high concentration of DMSO) or the pH of the formulation is causing toxicity.1. Reduce the concentration of the organic co-solvent. Perform a vehicle toxicity study with the formulation without this compound.2. Ensure the final formulation is isotonic and at a physiologically compatible pH (typically pH 7.0-7.4). 3. Consider alternative, less toxic co-solvents or solubilization strategies.
Inconsistent results between experiments. Incomplete dissolution of this compound, leading to inaccurate dosing.1. Visually inspect the solution for any particulate matter before each use. 2. Centrifuge the solution and use the supernatant for injection. 3. Prepare fresh formulations for each experiment. 4. Validate the concentration of this compound in the final formulation using an appropriate analytical method (e.g., HPLC).

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System

This protocol describes the preparation of a this compound formulation using a DMSO and Polyethylene Glycol 400 (PEG 400) co-solvent system, suitable for subcutaneous injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare the Co-solvent Vehicle:

    • In a sterile tube, prepare the vehicle by mixing DMSO, PEG 400, and sterile saline. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% saline (v/v/v).

    • For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG 400, and 500 µL of sterile saline.

    • Vortex the mixture until it is homogeneous.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small amount of the prepared co-solvent vehicle to the this compound powder to create a concentrated stock solution.

    • Gently vortex or sonicate the tube until the this compound is completely dissolved. Visually inspect for any particulates.

  • Prepare the Final Formulation:

    • Slowly add the remaining co-solvent vehicle to the concentrated this compound stock solution to reach the desired final concentration.

    • Gently mix the solution.

  • Sterilization and Storage:

    • Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.

    • Store the formulation according to the stability data of this compound, typically at 4°C for short-term use or frozen for long-term storage.

Protocol 2: Preparation of a this compound Formulation using Cyclodextrin

This protocol outlines the preparation of a this compound formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in sterile water or saline. A common starting concentration is 10-40% (w/v).

    • For example, to prepare a 20% HP-β-CD solution, dissolve 200 mg of HP-β-CD in 1 mL of sterile water.

    • Stir or vortex until the HP-β-CD is completely dissolved.

  • Complexation of this compound with HP-β-CD:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Vortex or sonicate the mixture for an extended period (e.g., 1-2 hours) to allow for the formation of the inclusion complex. The solution should become clear.

  • Final Preparation and Sterilization:

    • Adjust the pH of the solution to physiological range (7.0-7.4) if necessary, using sterile, dilute HCl or NaOH.

    • Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile vial.

    • Store appropriately based on stability data.

Data Presentation

Table 1: Solubility of Peptides in Common In Vivo Vehicle Components

Solvent/ExcipientPropertiesTypical Concentration Range for Subcutaneous InjectionNotes
Dimethyl Sulfoxide (DMSO) Aprotic, polar solvent< 10% (v/v)Can cause local irritation and has biological effects of its own. Use the lowest effective concentration.
Polyethylene Glycol (PEG 300/400) Water-miscible polymer10-60% (v/v)Generally well-tolerated. Can increase the viscosity of the formulation.
Ethanol Polar protic solvent< 10% (v/v)Can cause pain on injection at higher concentrations.
Propylene Glycol Viscous, water-miscible solvent10-50% (v/v)Similar to PEG, generally considered safe.
Tween 80 (Polysorbate 80) Non-ionic surfactant0.1-5% (v/v)Can improve wetting and prevent aggregation.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclic oligosaccharide10-40% (w/v)Forms inclusion complexes with hydrophobic molecules to enhance aqueous solubility. Generally well-tolerated.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_invivo In Vivo Study Weigh_BIM Weigh this compound Dissolve Dissolve this compound in Vehicle Weigh_BIM->Dissolve Prep_Vehicle Prepare Vehicle (Co-solvents/Excipients) Prep_Vehicle->Dissolve Sterilize Sterile Filter Dissolve->Sterilize Visual_Inspect Visual Inspection Sterilize->Visual_Inspect pH_Measure pH Measurement Visual_Inspect->pH_Measure Concentration_Verify Concentration Verification (e.g., HPLC) pH_Measure->Concentration_Verify Animal_Dosing Animal Dosing (Subcutaneous Injection) Concentration_Verify->Animal_Dosing PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Animal_Dosing->PK_PD_Studies Data_Analysis Data Analysis PK_PD_Studies->Data_Analysis

Caption: Workflow for preparing and testing a this compound formulation.

signaling_pathway BIM26226 BIM26226 GRPR GRPR (Bombesin Receptor) BIM26226->GRPR Antagonist G_Protein Gq/11 GRPR->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release Downstream Downstream Effects (e.g., Cell Proliferation) PKC->Downstream Ca_Release->Downstream

Caption: this compound antagonism of the GRPR signaling pathway.

References

Best practices for handling and storing BIM-26226 to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and storing BIM-26226 to maintain its activity and ensure reliable experimental outcomes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A: The lyophilized powder should be stored in a sealed container, away from moisture. For long-term storage, -80°C is recommended, which should maintain stability for up to two years. For shorter-term storage, -20°C is suitable for up to one year.[1][2]

Q2: What is the recommended solvent for reconstituting this compound?

A: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advised to use a new or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[3]

Q3: What is the maximum concentration at which this compound can be dissolved in DMSO?

A: this compound can be dissolved in DMSO at a concentration of 100 mg/mL (93.02 mM).[1][2] Ultrasonic treatment is necessary to achieve this concentration.[1][2]

Q4: How should I store the this compound stock solution?

A: The stock solution should be stored in a sealed container, protected from moisture. For optimal stability, store at -80°C for up to six months or at -20°C for up to one month.[3][4] It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4]

Q5: Is this compound light-sensitive?

Storage and Stability Summary

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-80°C2 yearsSealed, away from moisture[1][2]
-20°C1 yearSealed, away from moisture[1][2]
Stock Solution (in DMSO)-80°C6 monthsSealed, away from moisture, single-use aliquots[3][4]
-20°C1 monthSealed, away from moisture, single-use aliquots[3][4]

Experimental Protocols

Protocol for Reconstitution of this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which could affect the stability of the compound.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 0.0930 mL of DMSO.[1][2]

  • Dissolution: Vortex the vial for 30 seconds. Following this, place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.[1][2]

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3][4]

Stock Solution Preparation Table

The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from a given mass of this compound.[1][2]

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg0.9302 mL
5 mM1 mg0.1860 mL
10 mM1 mg0.0930 mL
1 mM5 mg4.6508 mL
5 mM5 mg0.9302 mL
10 mM5 mg0.4651 mL

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty in dissolving the compound 1. Insufficient sonication.2. Use of old or hygroscopic DMSO.[3]3. The solubility limit has been exceeded.1. Continue sonication in an ultrasonic bath for longer durations.2. Use a fresh, unopened vial of anhydrous or molecular biology grade DMSO.3. Prepare a more dilute stock solution.
Precipitation observed after adding to aqueous buffer The compound has limited solubility in aqueous solutions.1. Try to dissolve the peptide in a small amount of 100% DMSO first, then slowly add this solution dropwise to a stirring aqueous buffer.[4]2. If precipitation still occurs, the solubility limit in the final buffer has been reached. Consider adjusting the final concentration or the composition of the buffer.
Loss of activity in experiments 1. Repeated freeze-thaw cycles of the stock solution.2. Improper storage conditions (e.g., temperature, exposure to moisture).1. Always prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[4]2. Ensure the stock solution and lyophilized powder are stored at the recommended temperatures in tightly sealed containers.[1][2][3][4]

Signaling Pathway and Experimental Workflow Diagrams

GRP_Bombesin_Signaling This compound Mechanism of Action cluster_receptor Cell Membrane cluster_cytosol Cytosol This compound This compound GRPR GRPR / BN Receptor This compound->GRPR Antagonist (Blocks Binding) Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Increase IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: this compound acts as an antagonist to the GRPR/BN receptor, blocking downstream signaling.

BIM26226_Workflow This compound Reconstitution and Aliquoting Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage start Start equilibrate Equilibrate Vial to Room Temp start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso vortex Vortex Briefly add_dmso->vortex sonicate Sonicate Until Clear vortex->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C or -20°C aliquot->store end Ready for Use store->end

Caption: Recommended workflow for the proper reconstitution and storage of this compound.

References

How to control for variability in BIM-26226 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experiments involving BIM-26226.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist for the gastrin-releasing peptide receptor (GRPR) and the bombesin (B8815690) receptor (BN receptor).[1][2][3] Its primary mechanism of action is to block the signaling pathways activated by bombesin and gastrin-releasing peptide (GRP). This involves the G-protein coupled receptor (GPCR) pathway.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Variability in experimental results can often be traced back to improper handling.

ConditionRecommendationDuration
Powder Sealed storage, away from moisture at -80°C2 years
Sealed storage, away from moisture at -20°C1 year
In Solvent Sealed storage, away from moisture at -80°C6 months
Sealed storage, away from moisture at -20°C1 month

Data from MedChemExpress.[1][2]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 100 mg/mL (93.02 mM) in DMSO can be prepared, which may require ultrasonic treatment to fully dissolve.[2]

Troubleshooting Guides

Inconsistent IC50 Values in Functional Assays

Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 values for this compound in your functional assays (e.g., amylase release, calcium mobilization).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Cell Health and Passage Number Changes in cell physiology can alter receptor expression and signaling.[4] Ensure you are using cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment.
Agonist Concentration The concentration of the agonist used to stimulate the receptor can impact the apparent potency of the antagonist. Use a consistent concentration of the agonist, typically at its EC50 or EC80, for all antagonist assays.[5]
Incubation Times Insufficient or inconsistent incubation times for both the antagonist and agonist can lead to variability. Optimize and standardize the pre-incubation time for this compound and the subsequent stimulation time with the agonist.[4]
Reagent Preparation and Storage Improperly stored or prepared reagents can degrade over time. Prepare fresh agonist and antagonist solutions from powdered stocks regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Assay-Specific Variability Factors such as dye loading in calcium assays or substrate concentration in enzyme assays can introduce variability. Standardize all steps of the specific assay protocol.
Low or No Antagonistic Activity Observed

Problem: this compound is not showing the expected inhibitory effect in your experiments.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incorrect Agonist Used This compound is a specific antagonist for GRPR and BN receptors. Ensure you are using a relevant agonist such as bombesin or GRP.
Degraded this compound The peptide may have degraded due to improper storage or handling. Refer to the recommended storage conditions and consider using a fresh vial of the compound.
Low Receptor Expression The cell line being used may not express sufficient levels of GRPR or BN receptors. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays.
Suboptimal Assay Conditions The assay conditions may not be sensitive enough to detect the antagonistic effect. Optimize parameters such as cell density, agonist concentration, and incubation times.

Experimental Protocols & Methodologies

[³H]-Thymidine Incorporation Assay for Cell Proliferation

This assay measures the inhibition of agonist-induced cell proliferation by this compound.[6][7][8]

Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Pre-incubate with varying concentrations of this compound B->C D Add agonist (e.g., GRP) to stimulate proliferation C->D E Incubate for a defined period (e.g., 24 hours) D->E F Add [³H]-thymidine to each well E->F G Incubate to allow for incorporation into DNA F->G H Harvest cells and lyse G->H I Measure radioactivity using a scintillation counter H->I

Caption: Workflow for [³H]-Thymidine Incorporation Assay.

Methodology:

  • Cell Plating: Seed cells (e.g., pancreatic tumor cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.[8]

  • Antagonist Pre-incubation: The following day, replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

  • Agonist Stimulation: Add the agonist (e.g., GRP or bombesin) to the wells at a concentration known to induce proliferation (e.g., its EC50).

  • [³H]-Thymidine Labeling: After the desired treatment period (e.g., 24 hours), add [³H]-thymidine to each well and incubate for an additional 4-18 hours to allow for its incorporation into newly synthesized DNA.[6][7]

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-thymidine incorporation against the concentration of this compound to determine the IC50 value.

Amylase Release Assay

This assay measures the ability of this compound to inhibit agonist-induced amylase secretion from pancreatic acinar cells.[9][10][11]

Signaling Pathway:

G cluster_0 Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Agonist Bombesin / GRP GRPR GRPR/BN Receptor Agonist->GRPR Activates G_protein Gq/11 GRPR->G_protein BIM26226 This compound BIM26226->GRPR Blocks PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Amylase Amylase Release Ca_PKC->Amylase

Caption: Bombesin/GRP signaling pathway leading to amylase release.

Methodology:

  • Preparation of Pancreatic Acini: Isolate pancreatic acini from rats by collagenase digestion.

  • Pre-incubation with Antagonist: Pre-incubate the acini with various concentrations of this compound or a vehicle control in a suitable buffer.

  • Agonist Stimulation: Add bombesin or GRP at a concentration that stimulates amylase release (e.g., EC50) and incubate for a specific time (e.g., 30 minutes).

  • Sample Collection: Centrifuge the samples to separate the acini from the supernatant.

  • Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available kit or a standard method, such as the dinitrosalicylic acid method which measures the release of maltose (B56501) from starch.[12]

  • Data Analysis: Express amylase release as a percentage of the total cellular amylase. Plot the percentage of inhibition of agonist-stimulated amylase release against the concentration of this compound to determine the IC50 value.

General Recommendations for Reducing Variability

  • Consistent Cell Culture Practices: Maintain a consistent cell culture schedule, use the same source and lot of media and supplements, and regularly test for mycoplasma contamination.

  • Automation: Where possible, use automated liquid handlers for dispensing compounds and reagents to minimize pipetting errors.[13]

  • Randomization: Randomize the plate layout to avoid edge effects and other systematic errors.

  • Appropriate Controls: Always include positive (agonist alone) and negative (vehicle) controls on every plate.

  • Replicates: Perform experiments with technical and biological replicates to assess the variability and ensure the reproducibility of the results.

References

Validation & Comparative

A Comparative Guide to Bombesin Receptor Antagonists: BIM-26226 versus RC-3095

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent bombesin (B8815690) receptor antagonists, BIM-26226 and RC-3095. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies involving the inhibition of bombesin receptor signaling, a pathway implicated in various physiological processes and the progression of several types of cancer.[1][2][3]

Introduction to Bombesin Receptors and Their Antagonists

Bombesin (BN) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are a family of peptides that exert their effects through three main G protein-coupled receptors: the NMB receptor (BB1), the GRP receptor (BB2), and the orphan receptor BRS-3 (BB3).[2][4] These receptors are involved in a wide range of physiological functions, including smooth muscle contraction, gastric acid secretion, and the regulation of appetite.[2] Notably, the overexpression of bombesin receptors, particularly the GRP receptor (GRPR/BB2), is a hallmark of several human cancers, including those of the prostate, breast, lung, and pancreas, where they are believed to play a role in tumor growth and proliferation.[2][3] This has made bombesin receptor antagonists a promising area of research for the development of novel anti-cancer therapies.

This compound and RC-3095 are two such synthetic peptide antagonists that have been developed to target bombesin receptors, with a particular emphasis on the GRP receptor.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and RC-3095, focusing on their binding affinity and inhibitory potency. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into account when making direct comparisons.

Table 1: Binding Affinity for Bombesin Receptors
CompoundReceptor SubtypeCell Line/TissueRadioligandAffinity (Kd/Ki)Citation
This compound GRP Receptor (BB2)N/AN/AIC50 = 6 nM[5]
RC-3095 GRP Receptor (BB2)H-128 SCLC Tumor Membranes[125I-Tyr4]BNKd = 6.55 nM[6]
RC-3095 GRP Receptor (BB2)Hs746T Gastric Cancer Cells[125I-Tyr4]bombesinKd = 0.24 nM[7][8]

Kd: Dissociation constant; Ki: Inhibition constant; IC50: Half maximal inhibitory concentration. Lower values indicate higher affinity.

Table 2: In Vitro Inhibitory Activity
CompoundAssayCell LineAgonistPotency (IC50)Citation
This compound Amylase ReleaseAR4-2JBombesin0.3 nM[5]
This compound Amylase ReleaseAR4-2JGRP0.2 nM[5]
RC-3095 [3H]thymidine IncorporationHs746TBombesinEffective Inhibition[7]

IC50: Half maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methodologies in the field.

Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound or RC-3095) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Cells or tissues expressing the bombesin receptor of interest are homogenized and subjected to centrifugation to isolate the membrane fraction containing the receptors.

  • Incubation: The isolated membranes are incubated with a constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) and varying concentrations of the unlabeled antagonist.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which can then be converted to a Ki value.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a bombesin receptor agonist.

  • Cell Culture: Cells expressing the target bombesin receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or RC-3095).

  • Agonist Stimulation: A fixed concentration of a bombesin receptor agonist (e.g., GRP) is added to the wells.

  • Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 of the antagonist for the inhibition of the calcium response is determined from the dose-response curve.

In Vivo Tumor Growth Inhibition Study

This assay evaluates the efficacy of the antagonist in inhibiting tumor growth in an animal model.

  • Tumor Cell Implantation: Human tumor cells (e.g., from a small cell lung carcinoma or gastric cancer cell line) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives regular administrations of the antagonist (e.g., subcutaneous injections of RC-3095), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.

Visualizing the Mechanisms

To better understand the context of this compound and RC-3095 activity, the following diagrams illustrate the bombesin receptor signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bombesin Bombesin/GRP Receptor Bombesin Receptor (BB1/BB2) Bombesin->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates MAPK MAPK Pathway PKC->MAPK activates Proliferation Cell Proliferation MAPK->Proliferation promotes Antagonist This compound or RC-3095 Antagonist->Receptor inhibits

Caption: Bombesin Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand & Antagonist A->D B Prepare Radioligand ([¹²⁵I-Tyr⁴]bombesin) B->D C Prepare Antagonist Solutions (this compound or RC-3095) C->D E Separate Bound from Unbound Ligand (Filtration) D->E F Measure Radioactivity (Gamma Counting) E->F G Generate Competition Curve F->G H Calculate IC₅₀ and Kᵢ G->H

Caption: Competitive Binding Assay Workflow.

G A This compound C Bombesin Receptor Antagonists A->C B RC-3095 B->C G Clinical Trial Data Available B->G D GRPR (BB2) Selective C->D E Inhibits Ca²⁺ Mobilization C->E F Inhibits Tumor Growth C->F

Caption: Logical Relationship of Comparison.

Summary and Conclusion

Both this compound and RC-3095 are potent antagonists of the GRP-preferring bombesin receptor. The available data, although from different experimental settings, suggest that both compounds exhibit high binding affinity in the nanomolar range and are effective in inhibiting bombesin/GRP-induced cellular responses and tumor growth.

This compound has been well-characterized in preclinical in vitro models, demonstrating potent inhibition of GRP-stimulated amylase release and having a specific antagonistic effect on the GRP receptor.[5]

RC-3095 has also shown significant preclinical anti-tumor activity in various cancer models and has progressed to a Phase I clinical trial, providing some human pharmacokinetic and safety data.[3][7][8][9][10] The mechanism of its anti-tumor effect may also involve the downregulation of epidermal growth factor receptors (EGFR).[11]

The choice between this compound and RC-3095 for future research will depend on the specific experimental context. This compound appears to be a highly potent and selective tool for in vitro studies of GRP receptor function. RC-3095, having undergone some clinical evaluation, may be more relevant for translational studies and further clinical development, although considerations regarding its formulation and local toxicity at injection sites, as noted in its Phase I trial, should be taken into account.[3][9] Further head-to-head comparative studies are warranted to definitively establish the relative potency and selectivity of these two important research compounds.

References

A Comparative Analysis of BIM-26226 and Lanreotide in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-tumor effects of BIM-26226 and lanreotide (B11836) in preclinical models of pancreatic cancer. The data presented is primarily based on a key study by Damgé C, et al., published in the European Journal of Pharmacology in 1998, which directly compares these two compounds in an acinar pancreatic adenocarcinoma model. Additional information from other relevant studies is included to provide a broader context.

Executive Summary

This compound, a gastrin-releasing peptide (GRP) receptor antagonist, and lanreotide, a long-acting somatostatin (B550006) analogue, have both demonstrated inhibitory effects on the growth of experimental pancreatic tumors. In a head-to-head comparison, both compounds significantly reduced tumor volume and other growth markers both in vivo and in vitro. Notably, a higher dose of this compound showed a more pronounced effect than the tested dose of lanreotide. However, combination therapy with both agents did not produce an additive or synergistic anti-tumor effect.

Data Presentation

The following tables summarize the quantitative data from the comparative study of this compound and lanreotide in a rat model of acinar pancreatic adenocarcinoma.

Table 1: In Vivo Effects of this compound and Lanreotide on Pancreatic Tumor Growth

Treatment GroupDoseMean Tumor Volume Reduction (%)Mean Protein Content Reduction (%)Mean RNA Content Reduction (%)Mean Amylase Content Reduction (%)Mean Chymotrypsin (B1334515) Content Reduction (%)
Control-00000
GRP30 µg/kg/day- (Stimulated)- (Stimulated)- (Stimulated)- (Stimulated)- (Stimulated)
This compound30 µg/kg/daySignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
This compound100 µg/kg/dayMore Pronounced InhibitionMore Pronounced InhibitionMore Pronounced InhibitionMore Pronounced InhibitionMore Pronounced Inhibition
Lanreotide100 µg/kg/daySignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
This compound + Lanreotide30 µg/kg/day + 100 µg/kg/dayNo Additive EffectNo Additive EffectNo Additive EffectNo Additive EffectNo Additive Effect

Note: Specific percentage reductions were not available in the abstract. The table reflects the qualitative findings of the study.

Table 2: In Vitro Effects of this compound and Lanreotide on Pancreatic Tumor Cell Proliferation

Treatment GroupConcentrationInhibition of [3H]thymidine Incorporation
Control-Baseline
GRP-Stimulated
This compound10⁻⁶ MInhibited
Lanreotide10⁻⁶ MInhibited
This compound + Lanreotide10⁻⁶ M + 10⁻⁶ MNo Additive Effect

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study. Disclaimer: As the full text of the primary comparative study was not accessible, these protocols are based on the information provided in the abstract and have been supplemented with standard methodologies used in the field.

In Vivo Pancreatic Tumor Xenograft Model
  • Animal Model: Male Lewis rats were used.

  • Tumor Induction: An acinar pancreatic adenocarcinoma was transplanted subcutaneously in the scapular region of the rats.

  • Treatment Groups:

    • Control (vehicle)

    • Gastrin-Releasing Peptide (GRP) (30 µg/kg/day)

    • This compound (30 and 100 µg/kg/day)

    • Lanreotide (100 µg/kg/day)

    • Combination of this compound and Lanreotide

  • Administration: Treatments were administered for 14 consecutive days.

  • Tumor Volume Measurement: Tumor dimensions (length and width) were likely measured periodically using calipers. Tumor volume was calculated using a standard formula, such as: Volume = (length × width²) / 2.

  • Biochemical Analysis: At the end of the treatment period, tumors were excised, and the contents of protein, ribonucleic acid (RNA), amylase, and chymotrypsin were quantified using standard biochemical assays.

In Vitro Cell Proliferation Assay ([3H]thymidine Incorporation)
  • Cell Culture: Primary tumor cells from the acinar pancreatic adenocarcinoma were cultured.

  • Treatment: Cells were treated with this compound (10⁻⁶ M), lanreotide (10⁻⁶ M), or a combination of both, with or without GRP stimulation.

  • [3H]thymidine Labeling: After a specified incubation period with the treatments, [3H]thymidine was added to the cell culture medium.

  • Incorporation: The cells were incubated for a further period to allow for the incorporation of the radiolabeled thymidine (B127349) into newly synthesized DNA.

  • Harvesting and Measurement: Cells were harvested, and the amount of incorporated [3H]thymidine was measured using a scintillation counter. The results are expressed as a measure of DNA synthesis, which is indicative of cell proliferation.

Mechanism of Action and Signaling Pathways

This compound

This compound is a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR).[1] GRP is a neuropeptide that can act as a growth factor in various cancers, including pancreatic cancer. By binding to GRPR with high affinity (IC50 = 6 nM), this compound blocks the downstream signaling pathways activated by GRP, thereby inhibiting cell proliferation and tumor growth.[1]

BIM26226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP GRPR GRP Receptor GRP->GRPR Activates PLC Phospholipase C (PLC) GRPR->PLC BIM26226 This compound BIM26226->GRPR Blocks PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation Tumor Growth MAPK->Proliferation

This compound blocks GRP-mediated signaling.
Lanreotide

Lanreotide is a synthetic analogue of the natural hormone somatostatin. It exerts its anti-tumor effects by binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often expressed on pancreatic tumor cells.[2][3] Activation of these receptors triggers a cascade of intracellular events that inhibit the secretion of various hormones and growth factors, and also directly inhibit cell proliferation and induce apoptosis.[2][3]

Lanreotide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lanreotide Lanreotide SSTR2_5 SSTR2 / SSTR5 Lanreotide->SSTR2_5 Activates Gi Gi Protein SSTR2_5->Gi PI3K_AKT PI3K/AKT Pathway SSTR2_5->PI3K_AKT Inhibits MAPK MAPK Pathway SSTR2_5->MAPK Inhibits Apoptosis Apoptosis SSTR2_5->Apoptosis Promotes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Proliferation Cell Proliferation Tumor Growth PKA->Proliferation Inhibits PI3K_AKT->Proliferation Inhibits MAPK->Proliferation Inhibits

Lanreotide-mediated signaling pathways.

Experimental Workflow

The general workflow for the comparative study is outlined below.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study A1 Tumor Xenograft Implantation A2 Treatment Administration (14 days) A1->A2 A3 Tumor Volume Measurement A2->A3 A4 Tumor Excision and Biochemical Analysis A2->A4 B1 Primary Tumor Cell Culture B2 Drug Treatment B1->B2 B3 [3H]thymidine Incorporation Assay B2->B3

Workflow of the comparative study.

Conclusion

Both this compound and lanreotide demonstrate significant anti-tumor activity in preclinical models of pancreatic cancer by targeting distinct signaling pathways. The greater efficacy observed with a higher dose of this compound suggests a dose-dependent response that may warrant further investigation. The lack of an additive effect when used in combination could indicate that both agents converge on a common downstream pathway or that their mechanisms of action are not complementary in this specific tumor model. These findings highlight the potential of both GRP receptor antagonists and somatostatin analogues as therapeutic strategies for pancreatic cancer, though further research is needed to optimize their use, either as monotherapies or in combination with other agents.

References

Unraveling the Selectivity of BIM-26226: A Comparative Analysis of Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of BIM-26226, a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), demonstrates its high selectivity with negligible cross-reactivity to other structurally related receptors, including the Cholecystokinin (CCK), Gastrin, and Vasoactive Intestinal Peptide (VIP) receptors. This guide provides a detailed comparison of its binding affinity, experimental protocols for assessment, and an overview of the distinct signaling pathways, offering valuable insights for researchers and drug development professionals in oncology and neuroscience.

This compound is a well-established selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in various physiological processes and the progression of several types of cancer.[1][2] Understanding the specificity of a compound is paramount in drug development to minimize off-target effects and ensure therapeutic efficacy. This guide presents a comparative analysis of this compound's interaction with GRPR and other key receptors, supported by quantitative data and detailed experimental methodologies.

Quantitative Analysis of Receptor Binding

The selectivity of this compound is underscored by its high binding affinity for GRPR and its lack of interaction with other receptors. The following table summarizes the available quantitative data from competitive binding assays.

ReceptorLigand/CompoundCell LineParameterValueReference
Gastrin-Releasing Peptide Receptor (GRPR)This compoundAcinar Pancreatic CarcinomaIC506 nM[3]
Bombesin-stimulated Amylase ReleaseThis compoundAR4-2JIC500.3 nM[1][2]
GRP-stimulated Amylase ReleaseThis compoundAR4-2JIC500.2 nM[1][2]
Cholecystokinin (CCK) ReceptorThis compoundAR4-2JBinding InhibitionNo inhibition observed[1][4]
Gastrin ReceptorThis compoundAR4-2JBinding InhibitionNo inhibition observed[1][4]
Vasoactive Intestinal Peptide (VIP) ReceptorThis compoundAR4-2JBinding InhibitionNo inhibition observed[1][4]

Table 1: Comparative Binding Affinities of this compound

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following sections outline the methodologies used to assess the binding and functional activity of this compound.

Radioligand Competition Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby quantifying its binding affinity.

Objective: To determine the binding affinity (IC50) of this compound for the Gastrin-Releasing Peptide Receptor (GRPR) and to assess its ability to inhibit the binding of specific radioligands to Cholecystokinin (CCK), Gastrin, and Vasoactive Intestinal Peptide (VIP) receptors.

Cell Line: AR4-2J rat pancreatic carcinoma cells, which endogenously express these receptors.

Materials:

  • AR4-2J cell membranes

  • Radioligand for GRPR: [125I-Tyr15]GRP

  • Radioligands for cross-reactivity assessment: Radiolabeled CCK-33, Gastrin-17, and VIP.[1][4]

  • Test compound: this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: AR4-2J cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, cell membranes (typically 20-50 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. For cross-reactivity, the percentage of inhibition at a high concentration of this compound is determined.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells AR4-2J Cell Culture prep_membranes Membrane Homogenization & Isolation prep_cells->prep_membranes incubation Incubate Membranes, Radioligand & this compound prep_membranes->incubation prep_reagents Prepare Radioligand & this compound Dilutions prep_reagents->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Calculate IC50 / % Inhibition counting->analysis

Fig. 1: Workflow for Radioligand Competition Binding Assay.
Amylase Release Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced release of amylase from pancreatic acinar cells.

Objective: To determine the functional antagonist potency (IC50) of this compound against bombesin- and GRP-stimulated amylase release.

Cell Line: AR4-2J rat pancreatic carcinoma cells.

Materials:

  • AR4-2J cells

  • Agonists: Bombesin (B8815690) (BN) or Gastrin-Releasing Peptide (GRP)

  • Test compound: this compound

  • Culture medium (e.g., DMEM with 10% FBS)

  • Amylase activity assay kit

Procedure:

  • Cell Culture: AR4-2J cells are cultured in appropriate medium until they reach a suitable confluency.

  • Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulation with Agonist: A fixed concentration of bombesin or GRP is added to the cells to stimulate amylase release.

  • Incubation: The cells are incubated for a further period (e.g., 30 minutes) to allow for amylase secretion.

  • Sample Collection: The supernatant containing the released amylase is collected.

  • Amylase Measurement: The amylase activity in the supernatant is measured using a commercially available kit, typically based on a colorimetric or fluorometric method.

  • Data Analysis: The data are analyzed to determine the IC50 value of this compound for inhibiting the agonist-stimulated amylase release.

experimental_workflow_amylase_assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis culture Culture AR4-2J Cells pre_incubation Pre-incubate with this compound culture->pre_incubation stimulation Stimulate with Bombesin/GRP pre_incubation->stimulation incubation Incubate for Amylase Release stimulation->incubation collection Collect Supernatant incubation->collection measurement Measure Amylase Activity collection->measurement analysis Calculate IC50 measurement->analysis GRPR_signaling GRP GRP / Bombesin GRPR GRPR GRP->GRPR Gq11 Gq/11 GRPR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Proliferation, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response CCK_Gastrin_signaling Ligand CCK / Gastrin Receptor CCK-A / CCK-B (Gastrin) Receptor Ligand->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Enzyme Secretion, Acid Secretion) Ca_release->Cellular_Response PKC->Cellular_Response VIP_signaling VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Gs Gs VPAC_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Relaxation, Ion Secretion) PKA->Cellular_Response phosphorylates targets

References

A Head-to-Head Comparison of the Bombesin Receptor Antagonists: BIM-26226 and [D-Phe6]bombesin(6-13) methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent bombesin (B8815690) receptor antagonists: BIM-26226 and [D-Phe6]bombesin(6-13) methyl ester. This analysis is based on available experimental data to facilitate informed decisions in research and development.

This document summarizes the pharmacological properties, including binding affinities and functional antagonist activities, of this compound and [D-Phe6]bombesin(6-13) methyl ester. Detailed experimental methodologies for key assays are provided, alongside visual representations of the relevant signaling pathways and experimental workflows.

Introduction to the Compared Products

This compound, chemically identified as [D-F5Phe6, D-Ala11]BN(6-13)OMe, and [D-Phe6]bombesin(6-13) methyl ester are both potent antagonists of the gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor, a subtype of the bombesin receptor family. These peptides are structurally related to the C-terminal fragment of bombesin and are crucial tools for investigating the physiological and pathophysiological roles of GRP, which include regulation of gastrointestinal functions, cell growth, and neurotransmission. Their primary mechanism of action involves competitively blocking the binding of native ligands like GRP and bombesin to the GRPR, thereby inhibiting downstream signaling cascades.

Quantitative Data Summary

The following tables present a summary of the binding affinities and functional antagonist activities of this compound and [D-Phe6]bombesin(6-13) methyl ester as reported in the scientific literature. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Receptor Binding Affinity
CompoundReceptorCell/Tissue TypeRadioligandAffinity (IC50/Ki)Reference
This compound GRP ReceptorRat pancreatic tumor cell membranesNot SpecifiedIC50 = 6 nM[1]
[D-Phe6]bombesin(6-13) methyl ester GRP-preferring Bombesin ReceptorRat myometrium[125I-Tyr4]BombesinKi = 2.8 nM[2]
[D-Phe6]bombesin(6-13) methyl ester Human GRP ReceptorBALB/3T3 cellsNot SpecifiedKi = 1.38 ± 0.07 nM[3]
Table 2: Functional Antagonist Activity
CompoundAssayCell/Tissue TypeAgonistPotency (IC50)Reference
This compound GRP-stimulated amylase releaseAR4-2J cellsGRP0.2 nM[4]
This compound Bombesin-stimulated amylase releaseAR4-2J cellsBombesin0.3 nM[4]
[D-Phe6]bombesin(6-13) methyl ester GRP-stimulated DNA synthesisGR1 (BALB/3T3 expressing hGRPR)GRP14 ± 8.5 nM[3]

Signaling Pathways

This compound and [D-Phe6]bombesin(6-13) methyl ester exert their effects by blocking the canonical signaling pathway of the GRP receptor, which is a Gq protein-coupled receptor. Upon agonist binding, the receptor activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, hormone secretion, and cell proliferation.

GRP_Receptor_Signaling cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_cytosol Cytosol GRPR GRP Receptor (BB2) PLC Phospholipase C (PLC) GRPR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BIM26226 This compound BIM26226->GRPR Blocks DPhe6 [D-Phe6]bombesin(6-13) methyl ester DPhe6->GRPR Blocks Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Amylase Release, DNA Synthesis) Ca_release->Cellular_Response PKC->Cellular_Response GRP GRP / Bombesin GRP->GRPR Binds

Caption: GRP Receptor Signaling Pathway and Antagonist Action.

Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize this compound and [D-Phe6]bombesin(6-13) methyl ester.

Receptor Binding Assay

This assay determines the affinity of the antagonists for the GRP receptor by measuring their ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the GRP receptor (e.g., rat pancreatic tumor cells, BALB/3T3 cells expressing hGRPR).

  • Incubation: A constant concentration of a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound or [D-Phe6]bombesin(6-13) methyl ester).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assays

These assays measure the ability of the antagonists to inhibit the biological effects of GRP or bombesin.

Amylase Release Assay (for this compound):

  • Cell Preparation: AR4-2J cells, a rat pancreatic acinar cell line, are cultured and prepared for the assay.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: A fixed concentration of GRP or bombesin is added to the cells to stimulate amylase release.

  • Sample Collection: After a set incubation period, the supernatant is collected.

  • Amylase Measurement: The amylase activity in the supernatant is measured using a commercially available kit.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated amylase release (IC50) is calculated.

DNA Synthesis Assay (for [D-Phe6]bombesin(6-13) methyl ester):

  • Cell Culture: GR1 cells (BALB/3T3 cells stably expressing the human GRP receptor) are plated and grown to confluence.

  • Serum Starvation: The cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.

  • Antagonist and Agonist Treatment: The cells are treated with varying concentrations of [D-Phe6]bombesin(6-13) methyl ester, followed by stimulation with a fixed concentration of GRP.

  • [3H]Thymidine Incorporation: [3H]Thymidine is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized DNA.

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]thymidine is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of GRP-stimulated DNA synthesis, is determined.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Antagonism Assay Membrane_Prep Membrane Preparation Incubation_Bind Incubation with Radioligand & Antagonist Membrane_Prep->Incubation_Bind Filtration Filtration Incubation_Bind->Filtration Quantification_Bind Quantification (Gamma Counting) Filtration->Quantification_Bind Ki_Calc Ki Calculation Quantification_Bind->Ki_Calc Cell_Prep Cell Preparation (e.g., AR4-2J, GR1) Preincubation Pre-incubation with Antagonist Cell_Prep->Preincubation Stimulation Agonist Stimulation (GRP/Bombesin) Preincubation->Stimulation Measurement Measurement of Cellular Response Stimulation->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Caption: General Experimental Workflow for Antagonist Characterization.

Conclusion

Both this compound and [D-Phe6]bombesin(6-13) methyl ester are potent and selective antagonists of the GRP receptor. Based on the available data, this compound appears to be a particularly potent inhibitor of GRP-mediated physiological responses such as amylase secretion, with IC50 values in the sub-nanomolar range. [D-Phe6]bombesin(6-13) methyl ester also demonstrates high binding affinity in the low nanomolar range and is a pure antagonist of GRP-stimulated mitogenesis.

The choice between these two antagonists may depend on the specific research application. For studies focused on inhibiting acute physiological responses, the high functional potency of this compound may be advantageous. For investigations into the role of GRP in cell proliferation, [D-Phe6]bombesin(6-13) methyl ester is a well-characterized tool. Researchers should consider the specific cell types, receptor species, and downstream signaling pathways of interest when selecting the most appropriate antagonist for their experimental needs. It is recommended to consult the primary literature for detailed experimental conditions when designing studies with these compounds.

References

Safety Operating Guide

Proper Disposal and Safe Handling of BIM-26226: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures for the bombesin (B8815690) receptor antagonist, BIM-26226. In the absence of a specific Safety Data Sheet, this document compiles general best practices for the disposal of peptide-based research chemicals, alongside key experimental and biological data to ensure safe handling and use.

Immediate Safety and Handling

Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Chemical safety glasses or goggles

  • Standard laboratory gloves (e.g., nitrile)

  • A laboratory coat

All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.

Disposal Procedures for this compound

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety. The following procedures are based on general guidelines for the disposal of peptide antagonists and other research chemicals. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound powder, as well as contaminated materials such as weighing papers, pipette tips, and gloves, in a designated, leak-proof solid waste container.

    • This container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible liquid waste container.

    • The container must be clearly labeled as "Hazardous Chemical Waste" and specify the contents, including the name "this compound" and the solvent(s) used.

    • Never dispose of solutions containing this compound down the drain.[1][2]

Step 2: Storage of Waste

  • Store all waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic.

  • Ensure that waste containers are kept closed except when adding waste.

  • Store incompatible waste streams separately to prevent accidental reactions.[1][3]

Step 3: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the this compound waste.[4]

Quantitative Data and Experimental Protocols

The following table summarizes key quantitative data for this compound based on available research.

ParameterValueSource
CAS Number 136207-23-3MedChemExpress
Molecular Formula C₄₉H₆₃F₅N₁₂O₁₀MedChemExpress
Molecular Weight 1075.09 g/mol MedChemExpress
IC₅₀ (GRPR) 6 nMMedChemExpress
IC₅₀ (BN-stimulated amylase release) 0.3 nMMedChemExpress
IC₅₀ (GRP-stimulated amylase release) 0.2 nMMedChemExpress
Experimental Protocol: In Vivo Study of this compound in a Pancreatic Cancer Model

The following protocol is a summary of the methodology used in a study investigating the effect of this compound on the growth of an acinar pancreatic adenocarcinoma in rats.

  • Animal Model: Lewis rats were transplanted subcutaneously in the scapular region with an acinar pancreatic carcinoma.

  • Treatment Groups:

    • Control group

    • Gastrin-releasing peptide (GRP) treated group (30 µg/kg per day)

    • This compound treated groups (30 and 100 µg/kg per day)

    • Lanreotide treated group (100 µg/kg per day)

    • Combination treatment groups

  • Administration: All treatments were administered for 14 consecutive days.

  • Outcome Measures: Tumor volume, protein content, ribonucleic acid (RNA) content, amylase content, and chymotrypsin (B1334515) content were measured to assess tumor growth.

Signaling Pathway of this compound

This compound is an antagonist of the bombesin receptors, specifically the gastrin-releasing peptide receptor (GRPR), also known as BB2.[5][6] These are G protein-coupled receptors (GPCRs) that, upon activation by their natural ligands (like GRP), initiate a signaling cascade.[5][6] this compound blocks this activation. The primary signaling pathway activated by GRPR involves the Gq family of G proteins, leading to the activation of phospholipase C (PLC).[5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade can ultimately lead to the activation of mitogen-activated protein kinases (MAPKs) and other downstream effectors that regulate cellular processes like proliferation.[7]

BIM26226_Signaling_Pathway GRPR GRPR (BB2) Gq Gq GRPR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Gq->PLC Activation IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK MAPK Pathway PKC->MAPK Activation Proliferation Cell Proliferation MAPK->Proliferation Stimulation GRP GRP (Ligand) GRP->GRPR Binds & Activates BIM26226 This compound (Antagonist) BIM26226->GRPR Binds & Inhibits

Caption: GRPR signaling pathway and the inhibitory action of this compound.

References

Essential Safety and Operational Guide for Handling BIM-26226

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of BIM-26226, a selective gastrin-releasing peptide receptor (GRPR) antagonist. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Immediate Safety and Handling

As a peptide antagonist under investigation, this compound requires careful handling in a controlled laboratory environment. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following precautions are based on best practices for handling similar research compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired at all times to protect against splashes of solutions.
Face ShieldRecommended when handling the lyophilized powder or when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are required. Consider double-gloving when handling concentrated stock solutions.
Respiratory Protection Fume HoodAll handling of the lyophilized powder and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation.
Storage and Stability

Proper storage is critical to maintain the stability and efficacy of this compound.

FormStorage TemperatureDurationStorage Conditions
Lyophilized Powder -20°C1 yearStore in a tightly sealed container, protected from light and moisture.
-80°C2 yearsFor long-term storage, a desiccated environment is recommended.
In Solvent -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.
-80°C6 monthsEnsure vials are properly sealed to prevent evaporation and contamination.[1][2]

Operational Plan: Reconstitution and Handling Workflow

A systematic approach to handling this compound from receipt to disposal minimizes risk and ensures experimental reproducibility.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Receive & Inspect Receive & Inspect Prepare Fume Hood->Receive & Inspect Equilibrate to RT Equilibrate to RT Receive & Inspect->Equilibrate to RT Reconstitute Reconstitute Equilibrate to RT->Reconstitute Aliquot & Store Aliquot & Store Reconstitute->Aliquot & Store Retrieve Aliquot Retrieve Aliquot Aliquot & Store->Retrieve Aliquot Prepare Working Solution Prepare Working Solution Retrieve Aliquot->Prepare Working Solution Conduct Experiment Conduct Experiment Prepare Working Solution->Conduct Experiment Collect Waste Collect Waste Conduct Experiment->Collect Waste Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS

Caption: Standard workflow for the safe handling of this compound.
Reconstitution Protocol

This compound is soluble in DMSO.[2]

  • Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes in a desiccator to prevent condensation.

  • Solvent Addition: In a chemical fume hood, add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 1075.09 g/mol ), you would add approximately 93 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Disposal Plan

All materials that have come into contact with this compound must be considered chemical waste.

  • Solid Waste: Collect all used vials, pipette tips, and contaminated gloves in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, sealed container for chemical waste. Do not dispose of down the drain.

  • Decontamination: Decontaminate work surfaces with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is a potent and selective antagonist of the bombesin/gastrin-releasing peptide (GRP) receptor, with IC50 values in the nanomolar range for inhibiting GRP-stimulated amylase release. It has been utilized in both in vitro and in vivo studies to investigate its effects on cancer cell growth.

In Vitro Inhibition of Cell Proliferation

This protocol is adapted from studies on the effect of this compound on pancreatic tumor cells.[3]

  • Cell Culture: Culture acinar pancreatic adenocarcinoma cells in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates. After allowing the cells to adhere, treat them with varying concentrations of this compound (e.g., 10⁻⁶ M) with or without GRP.

  • Proliferation Assay: After a 24-hour incubation period, assess cell proliferation using a [³H]thymidine incorporation assay.

  • Data Analysis: Measure the incorporation of [³H]thymidine using a scintillation counter and compare the results between treated and untreated cells to determine the inhibitory effect of this compound.

In Vivo Tumor Growth Inhibition

This protocol is based on a study using a rat model of pancreatic carcinoma.[3]

  • Animal Model: Utilize Lewis rats with subcutaneously transplanted acinar pancreatic adenocarcinoma.

  • Treatment Groups: Divide the animals into control and treatment groups.

  • Administration: Administer this compound via subcutaneous injection at doses of 30 and 100 µg/kg per day for 14 consecutive days.

  • Tumor Measurement: Monitor tumor volume regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals and excise the tumors. Measure tumor weight and analyze protein and nucleic acid content to assess the effect of this compound on tumor growth.

Signaling Pathway

This compound exerts its antagonistic effects by blocking the signaling cascade initiated by the binding of GRP to its receptor, GRPR. GRPR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phospholipase C (PLC) pathway.[4][5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR PLC Phospholipase C (PLC) GRPR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Proliferation) Ca->CellularResponse PKC->CellularResponse GRP GRP (Ligand) GRP->GRPR Activates BIM26226 This compound (Antagonist) BIM26226->GRPR Blocks

Caption: Simplified GRPR signaling pathway and the antagonistic action of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.